molecular formula C21H32O3 B186108 (10)-Shogaol CAS No. 104186-05-2

(10)-Shogaol

Cat. No.: B186108
CAS No.: 104186-05-2
M. Wt: 332.5 g/mol
InChI Key: FADFGCOCHHNRHF-VAWYXSNFSA-N
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Description

[10]-Shogaol is a monomethoxybenzene, a member of phenols and an enone.
[10]-Shogaol has been reported in Zingiber officinale with data available.
isolated from ginger;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-19(22)15-13-18-14-16-20(23)21(17-18)24-2/h11-12,14,16-17,23H,3-10,13,15H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADFGCOCHHNRHF-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36752-54-2, 104186-05-2
Record name (E)-1-(4-Hydroxy-3-methoxy-phenyl)tetradec-4-en-3-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10)-Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10)-SHOGAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP39BHE708
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name [10]-Shogaol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031462
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(10)-Shogaol: A Comprehensive Technical Guide on its Natural Sources, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10)-Shogaol, a bioactive compound primarily found in processed ginger (Zingiber officinale), has garnered significant interest within the scientific community for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, its formation through the dehydration of its precursor, (10)-gingerol, and its interaction with key biological signaling pathways. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of its biosynthetic and signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Natural Sources of this compound

This compound is not a primary constituent of fresh ginger rhizome. Instead, it is formed from the dehydration of its precursor, (10)-gingerol, during processing such as drying or heating.[1][2] Shogaols, including this compound, are found in lower concentrations than their gingerol counterparts in fresh ginger but their concentrations significantly increase upon thermal treatment.[2][3] The main natural source of this compound is dried or heat-treated ginger (Zingiber officinale Roscoe).[2][3][4]

Biosynthesis of this compound

The biosynthesis of this compound is a non-enzymatic process that occurs via the dehydration of (10)-gingerol. This conversion is primarily induced by heat and is influenced by factors such as temperature, heating time, and the presence of moisture.[1][5] The β-hydroxy ketone group of the (10)-gingerol molecule is thermally dehydrated to form the corresponding α,β-unsaturated ketone structure of this compound, which is thermodynamically more stable.[2]

biosynthesis Biosynthesis of this compound 10-Gingerol 10-Gingerol 10-Shogaol 10-Shogaol 10-Gingerol->10-Shogaol Dehydration (Heat/Drying)

Biosynthesis of this compound from (10)-Gingerol.

Quantitative Data of this compound in Ginger

The concentration of this compound in ginger can vary significantly depending on the processing method. The following table summarizes the quantitative data found in the literature.

Sample TypeProcessing MethodConcentration of this compoundReference
Dried GingerHot Air Drying (150 °C for 6 h)High formation observed (specific value not provided)[2][6]
Raw HerbNot specified2.3 mg/g[7][8]
Dried Aqueous ExtractNot specifiedHigher than in raw herb (specific value not provided)[7]

Experimental Protocols

Extraction of this compound from Ginger

A common method for extracting shogaols and gingerols from ginger involves solvent extraction.

Protocol:

  • Dried and powdered ginger rhizomes are subjected to extraction with a suitable solvent. Ethanol (95%) is frequently used.[9]

  • The extraction can be performed using methods such as maceration, sonication, or microwave-assisted extraction (MAE).[9]

  • For MAE, optimal conditions have been reported as 87% ethanol in water as the extraction solvent, an extraction temperature of 100°C, and a sample-to-solvent ratio of 0.431 g:20 mL for 5 minutes.

  • The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract containing this compound.

Isolation of this compound

Isolation of this compound from the crude extract is typically achieved through chromatographic techniques.

Protocol:

  • The crude extract is subjected to column chromatography on silica gel.

  • A gradient elution system, for example, using n-hexane and chloroform mixtures, is employed to separate the different components of the extract.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Quantification of this compound

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most common methods for the quantification of this compound.

Protocol (HPLC):

  • Chromatographic System: A reversed-phase C18 column is typically used.[7]

  • Mobile Phase: A gradient of water and acetonitrile is a common mobile phase.[7]

  • Detection: Photodiode array (PDA) detection at a wavelength of around 282 nm is suitable for quantification.

  • Quantification: A calibration curve is generated using a pure standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways

This compound has been shown to exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway.[1] In inflammatory conditions, the activation of the NF-κB pathway leads to the production of pro-inflammatory cytokines. This compound can inhibit this pathway, thereby reducing inflammation.

signaling_pathway Inhibitory Effect of this compound on the NF-κB Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades, releasing NF-κB_active NF-κB NF-κB->NF-κB_active Translocates 10-Shogaol 10-Shogaol 10-Shogaol->IKK Inhibits Pro-inflammatory_Genes Pro-inflammatory_Genes NF-κB_active->Pro-inflammatory_Genes Induces transcription Inflammation Inflammation Pro-inflammatory_Genes->Inflammation Leads to

This compound inhibits inflammation by blocking the NF-κB pathway.

Conclusion

This compound is a promising bioactive compound with significant therapeutic potential, particularly in the context of inflammation and oxidative stress. Its formation from (10)-gingerol during the processing of ginger highlights the importance of preparation methods in modulating the phytochemical profile and bioactivity of natural products. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to (10)-Shogaol: Chemical Structure, Functional Groups, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10)-Shogaol, a naturally occurring phenolic compound found in the rhizome of ginger (Zingiber officinale), has garnered significant interest in the scientific community for its diverse pharmacological activities. As a dehydrated derivative of its corresponding gingerol, this compound exhibits enhanced stability and bioavailability, making it a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the chemical properties of this compound, its key functional groups, and a detailed examination of its biological activities, with a focus on its anti-inflammatory and anticancer properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Functional Groups

This compound is classified as a vanilloid and belongs to the family of shogaols, which are characterized by a vanillyl group (4-hydroxy-3-methoxyphenyl) attached to an α,β-unsaturated ketone. The numerical prefix "(10)" indicates the length of the aliphatic side chain.

IUPAC Name: (E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one[1]

Chemical Formula: C₂₁H₃₂O₃[1]

Molecular Weight: 332.48 g/mol

The chemical structure of this compound is characterized by several key functional groups that contribute to its biological activity:

  • Vanillyl Group: This group, consisting of a benzene ring substituted with a hydroxyl (-OH) and a methoxy (-OCH₃) group, is crucial for the antioxidant and anti-inflammatory properties of many phenolic compounds.

  • α,β-Unsaturated Ketone: The presence of a ketone conjugated with a carbon-carbon double bond in the aliphatic side chain is a key feature of shogaols and is believed to be responsible for their enhanced potency compared to their gingerol precursors. This Michael acceptor moiety can react with nucleophilic groups in biological macromolecules, such as cysteine residues in proteins.

  • Hydroxyl Group: The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, contributing to the antioxidant activity of this compound.

  • Methoxy Group: The methoxy group can influence the electronic properties of the aromatic ring and the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Aliphatic Chain: The long aliphatic chain contributes to the lipophilicity of the molecule, facilitating its interaction with cellular membranes.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

TargetAssayCell LineIC₅₀ ValueReference
Cyclooxygenase-2 (COX-2)Enzyme Inhibition AssayNot Applicable7.5 µM[2]

Table 2: Anticancer Activity of Shogaols

CompoundCell LineAssayIC₅₀ ValueReference
(6)-ShogaolH-1299 (Human Lung Cancer)Cell Viability~8 µM[1]
(6)-ShogaolHCT-116 (Human Colon Cancer)Cell Viability~8 µM[1]
(8)-ShogaolH-1299 (Human Lung Cancer)Cell Viability> (6)-Shogaol[1]
(8)-ShogaolHCT-116 (Human Colon Cancer)Cell Viability> (6)-Shogaol[1]
This compoundH-1299 (Human Lung Cancer)Cell Viability> (8)-Shogaol[1]
This compoundHCT-116 (Human Colon Cancer)Cell Viability> (8)-Shogaol[1]

Note: A direct IC₅₀ value for this compound as a single agent in these cancer cell lines was not explicitly stated in the reference, but its inhibitory effect was reported to be less potent than (6)-Shogaol and (8)-Shogaol.

Signaling Pathways Modulated by this compound

This compound, often in concert with other shogaols, has been shown to modulate several key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. This compound has been shown to inhibit the activation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRAF6 TRAF6 TLR4->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Shogaol This compound Shogaol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., COX-2) DNA->Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Shogaols have been shown to modulate the activity of key kinases in this pathway, including ERK, JNK, and p38.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Growth Factors Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MKK4_7 MKK4/7 Ras->MKK4_7 MKK3_6 MKK3/6 Ras->MKK3_6 MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 ERK1_2->AP1 JNK JNK MKK4_7->JNK JNK->AP1 p38 p38 MKK3_6->p38 p38->AP1 Shogaol This compound Shogaol->MEK1_2 Inhibits Shogaol->MKK4_7 Inhibits Shogaol->MKK3_6 Inhibits Genes Target Genes (Inflammation, Proliferation) AP1->Genes

Caption: Shogaols modulate the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Shogaols have been shown to inhibit this pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PI3K->PIP2 Phosphorylates Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Response Cell Survival, Growth, Proliferation mTOR->Response Shogaol This compound Shogaol->PI3K Inhibits Shogaol->Akt Inhibits

Caption: Shogaols inhibit the PI3K/Akt signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of shogaols on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., H-1299 or HCT-116) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare various concentrations of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve the compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the general steps for analyzing the phosphorylation status and expression levels of key proteins in the NF-κB, MAPK, and PI3K/Akt pathways.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and multiple functional groups that contribute to its significant biological activities. The available data strongly suggest its potential as an anti-inflammatory and anticancer agent, primarily through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further research is warranted to fully elucidate its mechanisms of action, establish a more comprehensive quantitative pharmacological profile, and evaluate its efficacy and safety in preclinical and clinical settings.

References

(10)-Shogaol: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10)-Shogaol, a bioactive compound derived from the rhizome of ginger (Zingiber officinale), has garnered significant interest in the field of oncology for its potential anti-cancer properties. As a dehydrated form of its precursor, (10)-gingerol, this compound exhibits enhanced stability and, in many cases, greater biological activity. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. While much of the detailed mechanistic research has focused on its structural analog, 6-shogaol, this document will focus on the available data for this compound and use findings from other shogaols to illustrate the probable pathways of action. Shogaols, including the 6-, 8-, and 10-isomers, have demonstrated potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines[1][2].

Core Anti-Cancer Mechanisms

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of cell cycle arrest and apoptosis, and the inhibition of metastasis. These effects are orchestrated through the modulation of several key signaling pathways.

Cell Viability and Cytotoxicity

This compound has been shown to reduce the viability of various cancer cell lines. The cytotoxic effects are often dose-dependent. The IC50 (half-maximal inhibitory concentration) is a key metric for quantifying the potency of a compound. While extensive IC50 data for this compound is still emerging, available studies indicate its potent inhibitory effects.

Table 1: IC50 Values of Shogaols in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
(6)-ShogaolH-1299 (Lung)~8[1]
(6)-ShogaolHCT-116 (Colon)~8[1]
(6)-ShogaolA549 (Lung)55.4[3]
(6)-ShogaolSW480 (Colon)10[3]
(6)-ShogaolIshikawa (Endometrial)24.91[4]
Shogaol (unspecified)KG-1a (Leukemia)~7.1 (2.99 µg/mL)[5]
(10)-GingerolHCT116 (Colon)30[6]

Note: Data for this compound is limited; values for other shogaols and the related gingerol are provided for context.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. This compound and its analogs are known to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), depletion of glutathione, and activation of caspase cascades. The mitochondrial pathway of apoptosis is often implicated, characterized by changes in the ratio of Bax/Bcl-2 proteins[6].

Table 2: Apoptosis Induction by Shogaols

CompoundCell LineConcentration (µM)Apoptotic EffectReference
(6)-ShogaolNCI-H1650 (Lung)1024.2% apoptosis[7]
(6)-ShogaolNCI-H1650 (Lung)2027.2% apoptosis[7]
(8)-ShogaolHL-60 (Leukemia)10-50Dose-dependent increase in sub-G1 population[8]
(10)-GingerolHCT116 (Colon)30Increased sub-G1 phase, Annexin V & PI positive cells[6]
Cell Cycle Arrest

This compound has been reported to induce cell cycle arrest at the G2/M phase, a crucial checkpoint for preventing the proliferation of cells with damaged DNA. This arrest is associated with the aggregation of tubulin, a key component of the mitotic spindle[9]. The G2/M checkpoint is regulated by a complex interplay of proteins, including p53 and p21, which can inhibit the activity of the cdc2/cyclin B complex, thereby preventing entry into mitosis[10].

Modulation of Signaling Pathways

The anti-cancer effects of this compound are underpinned by its ability to interfere with key signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth. Shogaols have been shown to inhibit the NF-κB signaling cascade. This can occur through the inhibition of IκB phosphorylation and degradation, which in turn prevents the nuclear translocation of the NF-κB p65 subunit[11]. A study on the synergistic effects of 6-shogaol and 10-shogaol with curcumin demonstrated a downregulation of the TLR4/TRAF6/MAPK pathway and suppressed NF-κB translocation[12].

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates TRAF6 TRAF6 TLR4->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylates for degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Shogaol This compound Shogaol->TRAF6 Inhibits Shogaol->IKK Inhibits Gene Pro-inflammatory & Pro-survival Genes NFkB_nuc->Gene Promotes Transcription

Caption: this compound inhibits the NF-κB pathway.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. 6-shogaol has been shown to inhibit this pathway by blocking the activation of Akt and its downstream targets, including mTOR[13][14]. This leads to a reduction in the phosphorylation of mTOR's downstream effectors, p70S6 kinase and 4E-BP1, ultimately resulting in the inhibition of protein synthesis and cell growth.

Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K FourEBP1 4E-BP1 mTOR->FourEBP1 Proliferation Cell Growth & Proliferation p70S6K->Proliferation FourEBP1->Proliferation Shogaol This compound Shogaol->Akt Inhibits

Caption: this compound's likely inhibition of the Akt/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. Dysregulation of this pathway is common in cancer. While specific data for this compound is limited, 6-shogaol has been shown to inhibit the Ras/Raf/MAPK pathway[15]. Furthermore,[16]-gingerol induces apoptosis through the activation of the MAPK pathway in colon cancer cells[6].

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (various concentrations) incubate1->treat_cells incubate2 Incubate for 24/48/72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution (DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and quantify their expression levels.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-NF-κB, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse cell pellets in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensity and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Harvest and wash cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Matrigel Invasion Assay

This assay measures the invasive potential of cancer cells in vitro.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Protocol:

  • Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Resuspend cells in serum-free medium and add them to the upper chamber of the insert. Add this compound to the treatment groups.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane.

  • Stain the cells with crystal violet.

  • Count the number of invading cells in several fields of view under a microscope.

Conclusion

This compound is a promising natural compound with significant anti-cancer potential. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, and the inhibition of key pro-survival signaling pathways, including NF-κB and Akt/mTOR. While more research is needed to fully elucidate its specific molecular targets and to generate a more comprehensive quantitative dataset, the available evidence strongly supports its further investigation as a potential therapeutic agent in oncology. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the anti-cancer properties of this compound and related compounds.

References

The Antioxidant Mechanisms of (10)-Shogaol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(10)-Shogaol, a prominent bioactive compound found in dried ginger (Zingiber officinale), exhibits significant antioxidant properties through a dual mechanism of action. It directly neutralizes free radicals and also enhances the endogenous antioxidant defense system by activating the Nrf2 signaling pathway. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Direct Antioxidant Activity

This compound demonstrates direct antioxidant effects by donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). This activity has been quantified using various in vitro assays.

Data Presentation: In Vitro Antioxidant Capacity of this compound
AssayCompoundConcentrationResultReference
DPPH Radical ScavengingThis compoundNot Specified34.54% inhibition[1][2][3][4][1]
Reducing PowerThis compound100 µMOD700 = 0.60[1][4][1]
Metal Chelating AbilityThis compoundNot Specified<10.00% inhibition[4][4]

Indirect Antioxidant Activity: Nrf2 Pathway Activation

A key mechanism of this compound's antioxidant effect is its ability to upregulate the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Mechanism of Nrf2 Activation

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, as an electrophilic compound, is proposed to interact with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, causing the release of Nrf2. Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.

A study on a mixture of 6-shogaol, 10-shogaol, and curcumin reported a 6.17-fold induction of Nrf2 activity by the shogaol components.[5]

Upregulation of Antioxidant Enzymes
Signaling Pathway Diagram

Nrf2_Activation_by_10_Shogaol Antioxidant_Enzymes Antioxidant_Enzymes Shogaol Shogaol

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents:

    • DPPH solution (60 µM in methanol)

    • This compound solutions of various concentrations

    • Methanol (as blank)

    • Vitamin C or Trolox (as positive control)

  • Procedure:

    • Prepare a series of dilutions of this compound in methanol.

    • Add a specific volume of each this compound dilution to a well of a 96-well plate.

    • Add 0.2 mL of the DPPH solution to each well.[1]

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.

  • Workflow Diagram:

DPPH_Assay_Workflow A Prepare this compound dilutions B Add DPPH solution to samples A->B C Incubate in dark (30 min) B->C D Measure absorbance at 517 nm C->D E Calculate % inhibition D->E

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents:

    • FRAP reagent:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

      • Mix in a 10:1:1 ratio, respectively.

    • This compound solutions of various concentrations

    • Trolox or Ascorbic Acid (as standard)

  • Procedure:

    • Prepare fresh FRAP reagent.

    • Add a small volume of the this compound sample to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant like Trolox.

  • Workflow Diagram:

FRAP_Assay_Workflow A Prepare fresh FRAP reagent B Add this compound sample A->B C Incubate at 37°C B->C D Measure absorbance at 593 nm C->D E Determine antioxidant capacity D->E

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.

  • Materials:

    • Human hepatocarcinoma (HepG2) cells

    • 96-well black microplate

    • DCFH-DA solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

    • This compound solutions

    • Quercetin (as a standard)

  • Procedure:

    • Seed HepG2 cells in a 96-well black microplate and grow to confluence.

    • Wash the cells with PBS.

    • Treat the cells with this compound and DCFH-DA for 1 hour.

    • Wash the cells again with PBS.

    • Add AAPH solution to induce oxidative stress.

    • Measure the fluorescence at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour using a microplate reader.

    • The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time and comparing it to the control.

  • Workflow Diagram:

CAA_Assay_Workflow A Seed and grow HepG2 cells B Treat cells with this compound and DCFH-DA A->B C Induce oxidative stress with AAPH B->C D Measure fluorescence over time C->D E Calculate cellular antioxidant activity D->E

Conclusion

This compound possesses a multifaceted antioxidant capacity, acting through both direct radical scavenging and the enhancement of cellular antioxidant defenses via the Nrf2 pathway. Its ability to modulate this key regulatory pathway highlights its potential as a significant natural antioxidant for applications in research, and drug development. Further quantitative studies are warranted to fully elucidate the specific IC50 values for various direct antioxidant assays and the precise fold-changes in the expression of downstream antioxidant enzymes following treatment with this compound.

References

(10)-Shogaol: A Technical Guide to its Anti-Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10)-Shogaol, a bioactive compound found in the rhizome of ginger (Zingiber officinale), has garnered significant interest for its potent anti-inflammatory properties. As a dehydrated analogue of (10)-gingerol, it exhibits enhanced stability and biological activity, making it a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of the core anti-inflammatory signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug discovery efforts.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through the modulation of several key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. It has also been shown to inhibit the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.

This compound has been demonstrated to be a potent inhibitor of the NF-κB pathway. In a dextran sodium sulfate (DSS)-induced colitis mouse model, oral administration of this compound (30 mg/kg) for two weeks significantly inhibited the phosphorylation of the NF-κB p65 subunit in colonic tissue[1]. This inhibition of NF-κB activation is a key mechanism behind its ability to suppress the production of pro-inflammatory mediators. Studies on the structurally similar 6-shogaol have shown that it can block the phosphorylation of IκBα and p65, preventing the nuclear translocation of NF-κB[2].

dot

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_active Active NF-κB (p50/p65) IkBa->NFkB_active Degradation of IκBα Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Activates Transcription Shogaol This compound Shogaol->IKK Inhibits

Figure 1: this compound Inhibition of the NF-κB Signaling Pathway.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory genes.

While direct quantitative data on the dose-dependent effects of this compound on MAPK phosphorylation is limited, studies on the closely related 6-shogaol provide valuable insights. 6-shogaol has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in various cell models[3]. For instance, in SCC4 and SCC25 cells, 10 µM of 6-shogaol induced rapid and time-dependent phosphorylation of ERK1/2 and p38 kinases within 2 hours[3]. This suggests that shogaols can modulate MAPK signaling, which contributes to their anti-inflammatory effects.

dot

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_JNK->Transcription_Factors p_ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Shogaol This compound (activity inferred from 6-Shogaol) Shogaol->p_p38 Inhibits Shogaol->p_JNK Inhibits Shogaol->p_ERK Inhibits

Figure 2: this compound Modulation of the MAPK Signaling Pathway.

Activation of the Nrf2-ARE Pathway

The Nrf2-antioxidant response element (ARE) pathway is the primary regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).

dot

Nrf2_Pathway cluster_Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Stabilization Nucleus Nucleus Nrf2_active->Nucleus Translocates ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription Shogaol This compound (activity inferred from 6-Shogaol) Shogaol->Keap1 Induces Dissociation

Figure 3: this compound Activation of the Nrf2-ARE Pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

This compound has been shown to inhibit the canonical NLRP3 inflammasome-mediated IL-1β secretion. In a study using LPS-primed and ATP-activated THP-1 macrophages, this compound at 20 μM significantly inhibited IL-1β secretion[5]. The inhibitory capacity of shogaols on pro-IL-1β protein expression was ranked with 6-shogaol and 8-shogaol being more potent than 10-shogaol[5].

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound.

Table 1: Inhibition of Inflammatory Mediators by this compound

Inflammatory MediatorAssay SystemConcentration/Dose% Inhibition / IC50Reference
COX-2Enzyme Assay-IC50: 7.5 µM[6]
IL-1β SecretionLPS+ATP-stimulated THP-1 macrophages20 µM46.5%[5]
TNF-αSerum from DSS-induced colitis mice30 mg/kg (oral)Significant decrease[1]
IL-1βSerum from DSS-induced colitis mice30 mg/kg (oral)Significant decrease[1]
IL-6Serum from DSS-induced colitis mice30 mg/kg (oral)Significant decrease[1]
IFN-γSerum from DSS-induced colitis mice30 mg/kg (oral)Significant decrease[1]
iNOS expressionColonic tissue from DSS-induced colitis mice30 mg/kg (oral)Remarkable downregulation[1]
COX-2 expressionColonic tissue from DSS-induced colitis mice30 mg/kg (oral)Most effective among tested compounds[1]

Table 2: Modulation of Signaling Pathways by this compound

Signaling ProteinAssay SystemConcentration/DoseEffectReference
p-NF-κB p65Colonic tissue from DSS-induced colitis mice30 mg/kg (oral)Significant reduction[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-inflammatory effects.

Western Blot Analysis of Phosphorylated MAPK and NF-κB Subunits

This protocol is essential for quantifying the activation state of key signaling proteins.

dot

WB_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis a Cell Culture & Treatment with this compound b Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) a->b c Protein Quantification (BCA Assay) b->c d SDS-PAGE c->d e Protein Transfer to PVDF Membrane d->e f Blocking (5% BSA or non-fat milk in TBST) e->f g Primary Antibody Incubation (e.g., anti-p-p38, anti-p-p65) Overnight at 4°C f->g h Secondary Antibody Incubation (HRP-conjugated) g->h i Signal Detection (ECL substrate) h->i j Image Acquisition i->j k Densitometry Analysis (e.g., ImageJ) j->k l Normalization to Total Protein or Loading Control (e.g., β-actin) k->l

References

Bioavailability and absorption of (10)-Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Bioavailability and Absorption of (10)-Shogaol

Introduction

This compound is a prominent bioactive compound found in ginger (Zingiber officinale), particularly in its dried and thermally treated forms.[1] It is a dehydrated form of its precursor, (10)-gingerol.[2][3] Shogaols, including this compound, are recognized for a variety of pharmacological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties.[4][5] A thorough understanding of the bioavailability, absorption, and metabolic fate of this compound is critical for its development as a potential therapeutic agent. This document provides a comprehensive overview of the current scientific knowledge on these aspects, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile of Shogaols

Pharmacokinetic studies in humans have shown that shogaols are absorbed after oral administration, but they undergo extensive metabolism. Free shogaols are often undetectable or present at very low concentrations in plasma.[1][6] Instead, they are primarily found in circulation as glucuronide and sulfate conjugates.[1][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for shogaols from human studies. It is important to note that much of the available detailed pharmacokinetic data pertains to 6-shogaol, which is often studied alongside other ginger constituents.

Table 1: Pharmacokinetic Parameters of 6-Shogaol and this compound in Healthy Human Subjects

Parameter6-Shogaol (from 2.0g Ginger Extract)[1][6]6-Shogaol (from 2g Red Ginger Suspension)[2][7][8]This compound (Metabolites from 2.0g Ginger Extract)[1]
Cmax (Maximum Plasma Concentration) 0.15 ± 0.12 µg/mL453.40 ng/mL0.18 ± 0.26 µg/mL (glucuronide)
Tmax (Time to Cmax) 65.6 ± 22.6 minutes30 minutes75.0 ± 27.8 minutes
AUC (Area Under the Curve) 10.9 ± 13.0 µg·hr/mLNot Reported50.1 ± 49.3 µg·hr/mL (for (10)-gingerol conjugates)
t1/2 (Elimination Half-life) < 2 hours149 minutes< 2 hours

Note: Data for 6-shogaol is included for comparative context due to the limited availability of detailed pharmacokinetic parameters specifically for this compound.

Absorption and Metabolism

Upon oral ingestion, shogaols are absorbed and rapidly metabolized. Studies in humans have consistently failed to detect significant levels of free 6-shogaol or this compound in plasma, even at high doses of ginger extract.[1][6] The primary metabolites detected are glucuronide and sulfate conjugates, with glucuronides being the most abundant form.[1]

In addition to conjugation, other metabolic pathways have been identified. For 6-shogaol, ketone reduction and double-bond reduction are major metabolic routes.[9][10] This leads to the formation of metabolites like gingerdiols and other reduction products.[9][10] Cysteine conjugation has also been identified as another significant metabolic pathway for 6-shogaol in asthma patients.[9][10] It is plausible that this compound undergoes similar metabolic transformations.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are summaries of protocols from key research on shogaol absorption.

Study 1: Pharmacokinetics in Healthy Volunteers (Ginger Extract)[1][6][11]
  • Objective : To determine the pharmacokinetics of gingerols and 6-shogaol after oral administration of ginger extract.

  • Subjects : Healthy human volunteers (N=27).

  • Administration : Single oral doses of ginger extract ranging from 100 mg to 2.0 g.

  • Sample Collection : Blood samples were collected at time points ranging from 15 minutes to 72 hours post-administration.

  • Sample Preparation :

    • 490 μL of plasma was spiked with an internal standard (PAV, a synthetic capsaicin analogue).[1][11]

    • Samples were diluted with water and extracted using 2.0 mL of ethyl acetate:hexane (1:1 v/v).[1][12]

    • The organic layer was separated, dried under argon, and reconstituted in 60 μL of acetonitrile and 40 μL of water.[1][12]

    • For analysis of conjugated metabolites, samples were incubated with β-glucuronidase and sulfatase at 37°C for 1 hour to hydrolyze the conjugates.[12]

  • Analytical Method : High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[11][13]

Study 2: Pharmacokinetics in Healthy Volunteers (Red Ginger Suspension)[2][7][8]
  • Objective : To study the pharmacokinetics of (10)-gingerol and 6-shogaol from red ginger.

  • Subjects : Healthy human subjects (n=19).[2][7]

  • Administration : A single oral dose of red ginger suspension (2 g/15 ml).[2][7]

  • Sample Collection : Blood samples were taken at baseline (0 min), 30, 60, 90, 120, and 180 minutes.[2][7]

  • Sample Preparation :

    • 200 µl of plasma was mixed with 800 µl of acetonitrile.[2][7]

    • The mixture was vortexed and centrifuged at 20,440 × g for 15 minutes.[2][7]

    • The supernatant was filtered through a 0.2 µm Millipore membrane.[2][7]

  • Analytical Method : Liquid Chromatography-Mass Spectrometry (LC-MS) using an RP-C18 column. The mobile phase consisted of 0.1% (v/v) formic acid in water and acetonitrile (38:62).[2][7]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for analyzing shogaols in biological samples.

G cluster_admin Administration cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing admin Oral Administration (e.g., 2g Ginger Extract) sampling Blood Sample Collection (Time-course: 0-72h) admin->sampling prep Plasma Separation (Centrifugation) Spiking with Internal Standard Extraction (Ethyl Acetate/Hexane) Drying & Reconstitution sampling->prep analysis HPLC or LC-MS Analysis prep->analysis data_proc Quantification & Pharmacokinetic Modeling (Cmax, Tmax, AUC) analysis->data_proc

Workflow for a typical pharmacokinetic study of this compound.
Absorption and Metabolic Pathway of Shogaols

This diagram illustrates the pathway of this compound from oral ingestion to systemic circulation as metabolites.

G cluster_GI Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation ingestion This compound Ingestion absorption Intestinal Absorption ingestion->absorption metabolism Phase I & II Metabolism absorption->metabolism Portal Vein glucuronidation Glucuronidation metabolism->glucuronidation sulfation Sulfation metabolism->sulfation reduction Reduction Reactions metabolism->reduction metabolites Metabolites in Plasma (this compound-glucuronide, -sulfate, etc.) glucuronidation->metabolites sulfation->metabolites reduction->metabolites

Absorption and first-pass metabolism pathway of this compound.

Cellular Uptake and Signaling

While the primary focus is on systemic bioavailability, it is relevant to consider cellular uptake mechanisms, which are fundamental to the compound's bioactivity. Studies on related compounds like 6-shogaol have shown effects on cellular glucose uptake. For instance, 6-shogaol can promote glucose utilization in adipocytes and myotubes.[14] In certain cancer cells, 6-shogaol has been observed to decrease glucose uptake, which is linked to an increase in reactive oxygen species (ROS) and impacts on survival signaling pathways like PI3K/Akt/mTOR.[15] Furthermore, shogaols have been shown to interact with 5-HT3 receptors, which could influence gastrointestinal motility and contribute to the anti-emetic effects of ginger.[16] this compound has also been shown to promote the proliferation and migration of human skin cells, enhancing the production of growth factors like TGF-β and VEGF.[3][17]

Conclusion

This compound, a key pungent compound in processed ginger, is readily absorbed following oral administration. However, its systemic bioavailability in its free form is very low due to extensive first-pass metabolism. It is primarily converted into glucuronide and sulfate conjugates, which are the main forms detected in plasma. Pharmacokinetic analyses reveal a rapid absorption profile, with peak plasma concentrations of its metabolites occurring approximately 1-1.5 hours after ingestion. For drug development professionals, these findings underscore the importance of considering the biological activities of the metabolites of this compound, as they represent the predominant circulating forms of the compound and likely contribute significantly to its overall therapeutic effects. Future research should focus on elucidating the specific bioactivities of these major metabolites.

References

(10)-Shogaol: A Technical Guide to its Discovery, Isolation from Zingiber officinale, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10)-Shogaol, a prominent bioactive compound found in the rhizome of ginger, Zingiber officinale, has garnered significant scientific interest for its diverse pharmacological properties. As a dehydrated derivative of its precursor, (10)-gingerol, this compound often exhibits enhanced biological activity, including potent anti-inflammatory, antioxidant, and anti-cancer effects. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction and purification. Furthermore, this document summarizes key quantitative data on its yield and bioactivity and visualizes its interaction with critical cellular signaling pathways, offering a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development.

Discovery and Characterization

The discovery of shogaols, including this compound, is intrinsically linked to the study of ginger's pungent constituents, the gingerols. Early research identified gingerols as the primary pungent compounds in fresh ginger rhizomes. It was subsequently discovered that during storage or through the application of heat, gingerols undergo a dehydration reaction to form the corresponding shogaols[1]. This conversion is significant as shogaols have often been reported to possess more potent biological activities than their gingerol precursors.

The structural elucidation of this compound and other members of the shogaol family was achieved through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[2][3]. This compound is chemically known as (4E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one, with a molecular formula of C21H32O3 and an average molecular weight of 332.477 g/mol [4]. Its structure is characterized by a vanillyl group attached to a 14-carbon aliphatic chain containing an α,β-unsaturated ketone moiety, which is believed to be crucial for its bioactivity.

Isolation from Zingiber officinale

The isolation of this compound from ginger rhizomes involves initial extraction followed by chromatographic purification. The yield of this compound is highly dependent on the pre-treatment of the ginger rhizome, as drying and heating promote the conversion of (10)-gingerol to this compound.

Extraction Methodologies

Various extraction techniques have been employed to obtain crude extracts rich in shogaols from dried ginger powder. These methods range from conventional solvent extraction to more advanced techniques like microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE). The choice of solvent and extraction conditions significantly impacts the overall yield of shogaols.

Extraction MethodSolvent SystemKey ParametersTypical Total Shogaol YieldReference
Soxhlet ExtractionEthanol90°C, 9 hours~17.70% (crude extract)[5]
Ethyl Acetate90°C, 9 hours~8.28% (crude extract)[5]
Hexane90°C, 9 hours~4.82% (crude extract)[5]
Microwave-Assisted Extraction (MAE)87% Ethanol in Water100°C, 5 min, 800 WOptimized for total gingerols and shogaols[6]
Ionic Liquid-Based MAE0.80 M [C10MIM]Br75°C, 30 min, 400 W0.716 ± 0.051%[7]
Supercritical CO2 Extraction (scCO2)CO2 with Ethanol co-solventNot specified6.06% (crude extract)[5]
Experimental Protocol: Column Chromatography Isolation

This protocol provides a representative method for the isolation of this compound from a crude ginger extract using silica gel column chromatography.

1. Preparation of Crude Extract:

  • Dried ginger rhizomes are ground into a fine powder.
  • The powder is extracted with 95% ethanol at 60-80°C for several hours using a reflux apparatus[8].
  • The resulting extract is filtered and concentrated under reduced pressure to yield a viscous oleoresin.

2. Silica Gel Column Chromatography:

  • A glass column (e.g., 5 cm diameter x 50 cm length) is packed with silica gel (60-120 mesh) in a suitable non-polar solvent such as n-hexane.
  • The crude oleoresin is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.
  • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate. A typical gradient might be:
  • n-hexane:ethyl acetate (95:5)
  • n-hexane:ethyl acetate (90:10)
  • n-hexane:ethyl acetate (85:15)
  • n-hexane:ethyl acetate (80:20)
  • ...and so on, up to 100% ethyl acetate.
  • Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ether (40:60 v/v) and visualized under UV light (254 nm)[9].
  • Fractions containing compounds with similar Rf values to a this compound standard are pooled.

3. Further Purification (if necessary):

  • The pooled fractions containing this compound may be further purified using preparative High-Performance Liquid Chromatography (HPLC)[10].
  • A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol[8][11].
  • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound. Purity can be assessed by analytical HPLC, with purities exceeding 95% being achievable[2].

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and wound healing properties being of particular interest.

Quantitative Bioactivity Data

The cytotoxic and anti-inflammatory activities of shogaols have been evaluated in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

CompoundCell Line/AssayActivityIC50 ValueReference
(6)-ShogaolH-1299 (Human Lung Cancer)Growth Inhibition~8 µM[7]
(6)-GingerolH-1299 (Human Lung Cancer)Growth Inhibition~150 µM[7]
This compoundDPPH Radical ScavengingAntioxidant34.54% inhibition (compared to 92.02% for Vitamin C)[2][12]
This compoundKeratinocyte ViabilityProliferationHighest increase at 2 µM[2]
This compoundFibroblast ViabilityProliferationHigh increase at 2 µM[2]
Modulation of Signaling Pathways

3.2.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 dimer to the nucleus, where it activates the transcription of pro-inflammatory genes like iNOS and COX-2. This compound has been shown to be a potent inhibitor of this pathway by preventing the phosphorylation of NF-κB, thereby downregulating the expression of these inflammatory mediators[13].

NF_kB_Inhibition_by_10_Shogaol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK->IkBa_p50_p65 phosphorylates p50_p65 p50-p65 (Active) IkBa_p50_p65->p50_p65 releases IkBa_p p-IκBα IkBa_p50_p65->IkBa_p forms DNA DNA p50_p65->DNA translocates & binds degradation Proteasomal Degradation IkBa_p->degradation Shogaol This compound Shogaol->IKK inhibits Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_genes activates transcription TGF_beta_Activation_by_10_Shogaol cluster_extracellular Extracellular cluster_cell Skin Cell (Keratinocyte/Fibroblast) cluster_nucleus Nucleus Shogaol This compound TGFb TGF-β Shogaol->TGFb upregulates production PDGF PDGF Shogaol->PDGF upregulates production VEGF VEGF Shogaol->VEGF upregulates production TGFb_R TGF-β Receptor TGFb->TGFb_R binds Smad Smad2/3 TGFb_R->Smad phosphorylates p_Smad p-Smad2/3 Smad_complex Smad Complex p_Smad->Smad_complex complexes with Smad4 Smad4 Smad4->Smad_complex Target_Genes Target Genes Smad_complex->Target_Genes translocates & activates transcription Wound_Healing Cell Proliferation, Migration, ECM Production Target_Genes->Wound_Healing promotes

References

The Cellular Enigma of (10)-Shogaol: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10)-Shogaol, a pungent constituent derived from the dried rhizome of ginger (Zingiber officinale), has emerged as a compound of significant interest in the scientific community. Belonging to the shogaol family of compounds, it is structurally characterized by an α,β-unsaturated carbonyl moiety. This technical guide provides an in-depth exploration of the biological activities of this compound at the cellular level, with a focus on its anticancer and anti-inflammatory properties. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Antioxidant and Proliferative Effects

This compound exhibits notable antioxidant properties, which have been quantified through various in vitro assays. These antioxidant activities may contribute to its observed effects on cell proliferation and migration, particularly in skin cells.

Quantitative Data on Antioxidant and Proliferative Activities
ParameterAssayConcentrationResultReference
Antioxidant Activity
Radical ScavengingDPPH100 µM34.54% inhibition[1]
Reducing PowerPotassium Ferricyanide Reduction100 µMOD700 = 0.60[1]
Cell Proliferation & Migration
Keratinocyte ViabilityMTT2 µM180.25% increase[1]
Fibroblast ViabilityMTT2 µM138.01% increase[1]
Keratinocyte Migration (12h)Wound Healing Assay2 µM204.76% of control[1]
Keratinocyte Migration (24h)Wound Healing Assay2 µM236.0% of control[1]
Fibroblast Migration (12h)Wound Healing Assay2 µM201.67% of control[1]
Fibroblast Migration (24h)Wound Healing Assay2 µM246.06% of control[1]
Growth Factor Production
TGF-β (Keratinocytes)ELISA2 µM125.37% increase[1]
TGF-β (Fibroblasts)ELISA2 µM116.9% increase[1]
PDGF-αβ (Keratinocytes)ELISA2 µM225.9% increase[1]
PDGF-αβ (Fibroblasts)ELISA2 µM212.8% increase[1]
VEGF (Keratinocytes)ELISA2 µM129.8% increase[1]
VEGF (Fibroblasts)ELISA2 µM108.8% increase[1]

Anticancer Activities

This compound has demonstrated promising anticancer activities, primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines.

Growth Inhibitory Effects

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines, with its potency being compared to other shogaol analogs.

Cell LineCancer TypeIC50 (µM)Reference
H-1299Human Lung Cancer>[2]-shogaol &[3]-shogaol[4]
HCT-116Human Colon Cancer>[2]-shogaol &[3]-shogaol[4]
Cell Cycle Arrest

At pro-apoptotic concentrations, this compound has been shown to induce a G2/M phase arrest in the cell cycle. This arrest is associated with the aggregation of tubulin, a critical component of the mitotic spindle.[5] This disruption of microtubule dynamics leads to abnormal mitotic cell death. The molecular mechanism involves the downregulation of key cell cycle checkpoint proteins including Cdk1, Cyclin B, and Cdc25C, as well as spindle assembly checkpoint proteins like Mad2, Cdc20, and survivin.[5]

Apoptosis Induction

The induction of apoptosis by this compound is a key mechanism behind its anticancer effects. This process is characterized by the activation of effector caspases, such as caspase-3, and the subsequent cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP).[5] While specific quantitative data on the percentage of apoptotic cells induced by this compound is limited, studies on its cysteine-conjugated metabolites suggest the involvement of the p53 pathway, leading to an increased Bax/Bcl-2 ratio and subsequent mitochondrial-mediated apoptosis.[6]

Anti-inflammatory Activities

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

In a mouse model of colitis, this compound was found to be the most effective among several gingerol and shogaol derivatives in suppressing inflammation. It significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes that produce pro-inflammatory mediators.[7]

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway. It has been shown to inhibit the phosphorylation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[7] Furthermore, in synergy with 6-shogaol and curcumin, this compound has been demonstrated to downregulate the TLR4/TRAF6/MAPK signaling pathway, further contributing to its anti-inflammatory effects.[2]

Signaling Pathways Modulated by this compound

The biological activities of this compound are orchestrated through its interaction with various cellular signaling pathways.

Anticancer Signaling Pathway

The anticancer effects of shogaols, including this compound, are linked to the induction of cell cycle arrest and apoptosis, often involving the PI3K/Akt/mTOR and MAPK pathways. The disruption of microtubule dynamics is a key event in G2/M arrest.

anticancer_pathway cluster_cell_cycle Cell Cycle Arrest (G2/M) cluster_apoptosis Apoptosis cluster_pi3k PI3K/Akt Pathway Shogaol This compound Tubulin Tubulin Shogaol->Tubulin Aggregation Cdc25C Cdc25C ↓ Shogaol->Cdc25C Cdk1_CyclinB Cdk1/Cyclin B ↓ Shogaol->Cdk1_CyclinB PI3K PI3K Shogaol->PI3K Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Cdc25C->Cdk1_CyclinB Cdk1_CyclinB->G2M_Arrest p53 p53 ↑ G2M_Arrest->p53 Bax_Bcl2 Bax/Bcl-2 ratio ↑ p53->Bax_Bcl2 Mitochondria Mitochondrial Dysfunction Bax_Bcl2->Mitochondria Caspase9 Caspase-9 ↑ Mitochondria->Caspase9 Caspase3 Caspase-3 ↑ Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation ↓ mTOR->Proliferation

Caption: Anticancer signaling pathways of this compound.

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the TLR4/TRAF6/MAPK and NF-κB signaling cascades.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 JNK JNK TRAF6->JNK p38 p38 TRAF6->p38 ERK ERK TRAF6->ERK IKK IKK TRAF6->IKK Inflammation Inflammatory Response ↓ (iNOS, COX-2, Cytokines) JNK->Inflammation p38->Inflammation ERK->Inflammation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc Translocation NFkB_nuc->Inflammation Shogaol This compound Shogaol->TRAF6 Inhibition Shogaol->IKK Inhibition Shogaol->NFkB_nuc Inhibition

Caption: Anti-inflammatory signaling pathways of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key experiments used to assess the biological activities of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

mtt_workflow A Seed cells in 96-well plate B Treat with This compound A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance (570 nm) F->G

Caption: MTT assay workflow.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic, typically <0.1%). Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis, such as caspases, Bcl-2, and Bax.

Workflow:

western_blot_workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G cell_cycle_workflow A Cell Treatment & Harvesting B Fixation (e.g., 70% Ethanol) A->B C Staining with Propidium Iodide (PI) & RNase B->C D Flow Cytometry Analysis C->D tubulin_workflow A Prepare tubulin & test compound B Incubate at 37°C to initiate polymerization A->B C Monitor absorbance (340 nm) over time B->C D Analyze polymerization kinetics C->D

References

Methodological & Application

Application Note: Quantitative Analysis of (10)-Shogaol in Ginger Extracts by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and accurate quantification of (10)-Shogaol in ginger (Zingiber officinale) extracts. This compound, a dehydrated form of (10)-gingerol, is a significant bioactive compound in dried ginger, recognized for its potent anti-inflammatory and antioxidant properties. [1]The method utilizes a reverse-phase C18 column with a gradient elution program and detection by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. This protocol provides the necessary steps for sample preparation, instrument setup, and data analysis, making it suitable for quality control of ginger-containing dietary supplements and for research in pharmacology and drug development.

Introduction

Ginger and its bioactive components, including gingerols and shogaols, have garnered significant interest for their health benefits. [2]Shogaols, particularly this compound, are formed from the dehydration of gingerols during drying or heat treatment and often exhibit enhanced biological activities. [1]Accurate quantification of these compounds is crucial for the standardization of herbal products and for understanding their pharmacokinetic and pharmacodynamic profiles. This document presents a robust HPLC-MS method optimized for the selective quantification of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>95% purity)

  • Methanol (HPLC Grade) [3][4]* Acetonitrile (HPLC Grade) [3][5]* Water (Ultrapure, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade) [3]* Dried Ginger Rhizome Powder

Sample Preparation: Methanolic Extraction
  • Weigh 1.0 g of dried ginger powder into a 50 mL conical tube.

  • Add 20 mL of methanol to the tube.

  • Sonicate the mixture for 60 minutes at 25°C. [3]4. After sonication, allow the mixture to cool to room temperature.

  • Filter the extract through a Whatman #40 filter paper. [3]6. Wash the residue on the filter paper three times with 5 mL of methanol, combining the filtrates. [3]7. Evaporate the combined methanol extract to dryness under vacuum at 45°C. [3]8. Reconstitute the dried extract in a known volume (e.g., 10 mL) of methanol. [3]9. Filter the final solution through a 0.22 μm syringe filter into an HPLC vial for analysis. [5]

Standard and Calibration Curve Preparation
  • Primary Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Working Stock Solution: Dilute the primary stock solution to create a 0.1 mg/mL working stock. [3]3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution in methanol to achieve concentrations ranging from 0.2 ng/mL to 200 ng/mL. [3]

HPLC-MS Instrumentation and Conditions
  • HPLC System: Agilent 1200 series or equivalent. [5]* Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Applied Biosystems API 4000) with an electrospray ionization (ESI) source. [3] Table 1: Chromatographic Conditions

    Parameter Value
    Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) [5]
    Mobile Phase A Water with 0.1% Formic Acid
    Mobile Phase B Acetonitrile with 0.1% Formic Acid
    Gradient 0-8 min, 50% B; 8-17 min, 65% B; 17-32 min, 100% B [5]
    Flow Rate 1.0 mL/min [5]
    Column Temperature 48 °C [5]

    | Injection Volume | 10 µL [3]|

Table 2: Mass Spectrometry Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode [3]
Precursor Ion [M-H]⁻ m/z 331.2
Product Ion m/z 195.0 [3]
Scan Type Selected Reaction Monitoring (SRM)
Collision Energy Optimized for the specific instrument

| Ion Source Temp. | 500 °C |

Note: The precursor for this compound is [M-H]⁻ at m/z 331.2. A characteristic fragmentation involves a neutral loss of 136 u, resulting in a prominent product ion at m/z 195.0, which is highly specific for shogaols.[3]

Results and Method Validation

The HPLC-MS method was validated for linearity, sensitivity (LOD and LOQ), and accuracy.

Table 3: Method Performance and Quantitative Data

Parameter Result Reference
Linearity Range 0.2 - 200 ng/mL [3]
Correlation Coefficient (R²) > 0.997 [3]
Limit of Detection (LOD) 0.2 ng/mL [3]
Limit of Quantification (LOQ) 0.6 ng/mL [3]
Recovery 90.1% - 110.8% [3]

| Precision (RSD %) | < 6.7% | [3]|

The method demonstrates excellent linearity across the tested concentration range. The low LOD and LOQ values indicate high sensitivity, making it suitable for detecting trace amounts of this compound. [3]The recovery and precision data confirm the accuracy and reproducibility of the extraction and analytical procedure. [3]

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing s1 Weigh Ginger Powder s2 Methanolic Extraction (Sonication) s1->s2 s3 Filtration & Evaporation s2->s3 s4 Reconstitution & Syringe Filtration s3->s4 a1 HPLC Separation (C18 Column) s4->a1 s5 Prepare Calibration Standards s5->a1 a2 MS/MS Detection (ESI-, SRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Quantification via Calibration Curve d1->d2 d3 Report Results (ng/mL) d2->d3

Caption: Workflow for this compound quantification.

This compound Antioxidant Signaling Pathway

This compound, like other bioactive ginger compounds, is known to exert antioxidant effects, partly through the activation of the Nrf2 signaling pathway. [2]

G cluster_pathway Nrf2 Antioxidant Response Pathway Shogaol This compound Keap1 Keap1 Shogaol->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds & Activates Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Enzymes Promotes Transcription Enzymes->ROS Neutralizes Response Cellular Protection Enzymes->Response

Caption: this compound activates the Nrf2 antioxidant pathway.

Conclusion

The described HPLC-MS method is a reliable, sensitive, and accurate tool for the quantification of this compound in ginger extracts. Its performance makes it highly suitable for the quality control of botanical supplements and for advanced research into the therapeutic properties of ginger-derived compounds. The detailed protocol and clear workflow provide a solid foundation for implementation in analytical and research laboratories.

References

Application Notes and Protocols for the Structural Elucidation of (10)-Shogaol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of (10)-Shogaol, a bioactive compound found in ginger (Zingiber officinale), using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the necessary experimental protocols and presents the key NMR data required for unambiguous identification.

This compound, known for its potential therapeutic properties, requires precise structural confirmation for research and development purposes. NMR spectroscopy is the most powerful technique for this, providing detailed information about the molecular structure, including the carbon skeleton and the relative stereochemistry. This guide will detail the application of one-dimensional (¹H and ¹³C NMR, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Spectroscopic Data of this compound

The structural elucidation of this compound is based on the comprehensive analysis of its ¹H and ¹³C NMR spectra. The data presented below has been compiled from referenced literature and is essential for the verification of the compound's structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2'6.68d1.9
5'6.85d8.1
6'6.69dd8.1, 1.9
OCH₃3.87s
12.86t7.6
22.76t7.6
46.09d15.8
56.85dt15.8, 6.9
62.15q6.9
7-131.25-1.40m
140.88t6.8
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
1'133.5
2'110.9
3'146.5
4'143.9
5'114.4
6'120.8
OCH₃55.9
129.9
242.5
3200.4
4130.2
5148.8
632.5
729.3
829.3
929.2
1029.1
1131.9
1222.7
1314.1

Experimental Protocols

For accurate structural elucidation, a series of NMR experiments should be conducted. The following are detailed protocols for the key experiments.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1. One-Dimensional NMR Spectroscopy

  • ¹H NMR (Proton NMR):

    • Spectrometer: 500 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • Processing: Apply a line broadening of 0.3 Hz and perform Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR (Carbon-13 NMR):

    • Spectrometer: 125 MHz (corresponding to a 500 MHz ¹H frequency).

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Processing: Apply a line broadening of 1-2 Hz and perform Fourier transform, phase correction, and baseline correction.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

    • Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.

    • Analysis:

      • DEPT-135: CH and CH₃ signals are positive, while CH₂ signals are negative.

      • DEPT-90: Only CH signals are observed.

      • DEPT-45: All protonated carbons (CH, CH₂, CH₃) give positive signals.

2. Two-Dimensional NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

    • Acquisition Parameters: Acquire a 2D data matrix with sufficient resolution in both dimensions.

    • Analysis: Cross-peaks in the 2D spectrum indicate coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

    • Pulse Program: Standard HSQC sequence (e.g., 'hsqcedetgpsisp2.3').

    • Analysis: Cross-peaks correlate a proton signal on the F2 axis with the carbon signal on the F1 axis to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C).

    • Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf').

    • Analysis: Cross-peaks reveal correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton, especially around quaternary carbons.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key 2D NMR correlations.

structural_elucidation_workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination Isolation Isolation & Purification of this compound Dissolution Dissolution in CDCl3 with TMS Isolation->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR Dissolution->C13_NMR DEPT DEPT (45, 90, 135) Dissolution->DEPT COSY COSY Dissolution->COSY HSQC HSQC Dissolution->HSQC HMBC HMBC Dissolution->HMBC Analysis Spectral Analysis & Peak Assignment H1_NMR->Analysis C13_NMR->Analysis DEPT->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Final Structure of This compound Analysis->Structure

Workflow for the structural elucidation of this compound using NMR.

shogaol_correlations cluster_structure This compound Structure cluster_correlations Key 2D NMR Correlations shogaol_img cosy_corr COSY Correlations (¹H-¹H Couplings) hmbc_corr HMBC Correlations (Long-range ¹H-¹³C) cosy_desc e.g., H-4 with H-5 H-5 with H-6 cosy_corr->cosy_desc hmbc_desc e.g., H-1 to C-2', C-6' H-4 to C-3, C-6 hmbc_corr->hmbc_desc

Microwave-Assisted Extraction of (10)-Shogaol from Ginger: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10)-Shogaol, a bioactive compound found in the rhizome of ginger (Zingiber officinale), has garnered significant interest within the scientific community for its potent anti-inflammatory, neuroprotective, and anticancer properties. As a dehydrated form of (10)-gingerol, this compound often exhibits enhanced biological activity, making its efficient extraction a critical step for further research and drug development. Microwave-assisted extraction (MAE) has emerged as a rapid, efficient, and green technology for the extraction of bioactive compounds from plant matrices. This application note provides a detailed protocol for the MAE of this compound from ginger, a summary of quantitative data, and an overview of its known signaling pathways.

Principles of Microwave-Assisted Extraction

MAE utilizes microwave energy to heat the solvent and the plant material, leading to the disruption of plant cell walls and the enhanced release of target compounds into the solvent. The process is influenced by several key parameters, including the choice of solvent, temperature, microwave power, and extraction time. Optimizing these parameters is crucial for maximizing the yield of this compound while minimizing the degradation of this thermally sensitive compound.

Quantitative Data Summary

The yield of this compound from ginger is influenced by various extraction parameters. The following tables summarize quantitative data from studies on the microwave-assisted extraction of shogaols and related compounds from ginger.

Table 1: Influence of MAE Parameters on the Yield of Shogaols

ParameterConditionEffect on Shogaol YieldReference
Solvent 87% Ethanol in waterOptimal for total gingerols and shogaols[1]
Ionic Liquid ([C10MIM]Br)Higher yield compared to methanol-based MAE[2]
Temperature 100 °COptimal for total gingerols and shogaols[1]
Microwave Power 800 WEffective for the extraction of total gingerols and shogaols[1]
400 W (with Ionic Liquid)Optimal for the extraction of gingerols and shogaols[2]
Extraction Time 5 minutesSufficient for optimal extraction of total gingerols and shogaols[1]
30 minutes (with Ionic Liquid)Shorter time compared to conventional methods[2]
Solid-to-Liquid Ratio 0.431 g : 20 mLOptimal for total gingerols and shogaols[1]
0.1 g : 10 mL (with Ionic Liquid)Effective for the extraction of gingerols and shogaols[2]

Table 2: Comparison of MAE with Other Extraction Methods for Shogaol Content

Extraction MethodSolventTemperature (°C)TimeTotal Shogaol and Gingerol YieldReference
Microwave-Assisted Extraction (MAE) 87% Ethanol1005 minHigh[1]
Ionic Liquid-Based MAE 0.80 M [C10MIM]Br7530 min0.716 ± 0.051%[2]
Methanol-Based MAE Methanol--0.673 ± 0.043%[2]
Methanol Marinated Extraction MethanolRoom Temperature-0.595 ± 0.031%[2]
Ultrasound-Assisted Extraction (UAE) Ethanol--Comparable to MAE[1]
Heat Reflux Extraction (HRE) ---Less efficient than MAE[1]

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted extraction of this compound from ginger.

Materials and Equipment
  • Dried ginger rhizome powder (particle size < 0.5 mm)

  • Ethanol (AR grade)

  • Deionized water

  • Microwave extraction system (e.g., MARS 6 One TouchTM Technology system)

  • 75 mL MARSXpress tubes or equivalent microwave-safe extraction vessels

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) system for analysis

Microwave-Assisted Extraction Protocol
  • Sample Preparation: Accurately weigh approximately 0.43 g of dried ginger powder and place it into a 75 mL microwave extraction vessel.[1]

  • Solvent Addition: Add 20 mL of 87% ethanol in deionized water to the extraction vessel.[1]

  • Extraction:

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction temperature to 100°C.[1]

    • Apply a microwave power of 800 W.[1]

    • Set the extraction time to 5 minutes.[1] This includes a ramp time to reach the target temperature.

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

  • Centrifugation: Centrifuge the extract at 1790 x g for 5 minutes to separate the supernatant from the solid residue.[1]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.

  • Analysis: Analyze the extracted sample using a validated HPLC or UHPLC-QToF-MS method for the quantification of this compound.[1]

Analytical Protocol for Quantification of this compound
  • Instrumentation: A UHPLC system coupled with a Q-ToF mass spectrometer is recommended for accurate identification and quantification.[1]

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of an acidifier like formic or acetic acid, is typically used.

  • Detection: Mass spectrometry in positive ion mode is effective for detecting shogaols, often as sodium adducts [M+Na]+.[1]

  • Quantification: Create a calibration curve using a certified standard of this compound. Due to structural similarities, if a this compound standard is unavailable, quantification can be approximated using a calibration curve of 6-shogaol, taking into account the difference in molecular weight.[1]

Visualization of Workflows and Pathways

Experimental Workflow for MAE of this compound

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Dried Ginger Powder weigh Weigh 0.43 g start->weigh add_solvent Add 20 mL of 87% Ethanol weigh->add_solvent mae Microwave Extraction (100°C, 800W, 5 min) add_solvent->mae cool Cool to Room Temp. mae->cool centrifuge Centrifuge (1790 x g, 5 min) cool->centrifuge filter Filter (0.22 µm) centrifuge->filter analyze UHPLC-QToF-MS Analysis filter->analyze quantify Quantify this compound analyze->quantify Shogaol_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway Shogaol_inflam This compound TLR4 TLR4/TRAF6 Shogaol_inflam->TLR4 inhibits MAPK MAPK TLR4->MAPK activates NFkB NF-κB Translocation MAPK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces Shogaol_cancer This compound Nrf2 Nrf2-Keap1 Shogaol_cancer->Nrf2 activates Apoptosis Apoptosis Shogaol_cancer->Apoptosis induces ARE Antioxidant Response Element Nrf2->ARE activates Cytoprotection Cytoprotective Genes ARE->Cytoprotection induces

References

In Vitro Cell Viability Assay Protocol for (10)-Shogaol: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(10)-Shogaol, a pungent bioactive compound found in the rhizome of ginger (Zingiber officinale), has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. As research into the pharmacological effects of this compound expands, standardized and detailed protocols for assessing its impact on cell viability are crucial for obtaining reproducible and comparable data. This application note provides a comprehensive protocol for conducting in vitro cell viability assays to evaluate the cytotoxic and cytostatic effects of this compound on various cell lines. The provided methodologies are aimed at researchers, scientists, and professionals in the field of drug development.

Principle of Cell Viability Assays

The protocols detailed below are based on colorimetric assays that measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (Water Soluble Tetrazolium-1), into a colored formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. This allows for the quantification of cell viability and the determination of cytotoxic parameters such as the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity of Shogaols

The following tables summarize the reported IC50 values for various shogaols, including this compound, across different cancer cell lines. This data provides a comparative overview of the cytotoxic potency of these compounds.

Table 1: IC50 Values of Shogaols in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
ShogaolKG-1aLeukemia2.99 ± 0.01 (µg/mL)[1]
[2]-ShogaolH-1299Lung Cancer~8[3]
[2]-ShogaolHCT-116Colon Cancer>[2]-Gingerol (~150 µM)[3]
[4]-ShogaolH-1299Lung CancerStronger than[4]-Gingerol[3]
[4]-ShogaolHCT-116Colon CancerStronger than[4]-Gingerol[3]

Table 2: Comparative Cytotoxicity of Ginger Compounds

CompoundCell LineCancer TypeObservationReference
Shogaols ([2],[5],[4])H-1299Lung CancerMuch stronger growth inhibitory effects than corresponding Gingerols.[3]
Shogaols ([2],[5],[4])HCT-116Colon CancerMuch stronger growth inhibitory effects than corresponding Gingerols.[3]
[2]- and[4]-ShogaolHL-60LeukemiaSignificantly inhibited growth.[3]

Experimental Protocols

This section provides detailed methodologies for performing in vitro cell viability assays with this compound using either the MTT or WST-1 assay.

Materials and Reagents
  • Target cell line(s) of interest (e.g., cancer cell lines, normal cell lines)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin)

  • This compound (of high purity)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Phosphate-buffered saline (PBS, sterile, pH 7.4)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or a commercial WST-1 assay kit

  • Solubilization solution for MTT assay (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Acquisition & Analysis A Harvest and count cells B Seed cells in 96-well plate A->B C Prepare serial dilutions of this compound D Add this compound to wells C->D E Incubate for 24-72 hours D->E F Add MTT or WST-1 reagent E->F G Incubate for 1-4 hours F->G H Add solubilization solution (for MTT assay) G->H I Measure absorbance G->I H->I J Calculate cell viability (%) I->J K Determine IC50 value J->K

Caption: Experimental workflow for the in vitro cell viability assay of this compound.
Step-by-Step Protocol (MTT Assay)

  • Cell Seeding:

    • Harvest cells from culture flasks during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density (typically 5 x 10³ to 1 x 10⁴ cells/well, optimize for each cell line) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control group (medium only).

    • After the 24-hour pre-incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Step-by-Step Protocol (WST-1 Assay)

The WST-1 assay is similar to the MTT assay but offers the advantage of a water-soluble formazan product, eliminating the need for a solubilization step.

  • Cell Seeding and this compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • WST-1 Assay:

    • At the end of the treatment period, add 10 µL of the WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

    • Gently shake the plate for 1 minute before reading.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 450 nm. A reference wavelength above 600 nm can be used for background correction.

    • Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol.

Signaling Pathways Modulated by Shogaols

Shogaols, including this compound, have been reported to exert their anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. The diagram below illustrates the putative mechanism of action of shogaols on the Akt and NF-κB signaling pathways.

G Shogaols have been shown to inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and survival. They also inhibit the NF-κB pathway by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. This inhibition of pro-survival pathways ultimately leads to apoptosis and cell cycle arrest in cancer cells. cluster_0 Shogaol-mediated Inhibition cluster_1 Signaling Pathways cluster_akt Akt Pathway cluster_nfkb NF-κB Pathway cluster_2 Cellular Outcomes Shogaol This compound Akt Akt Shogaol->Akt Inhibits IKK IKK Shogaol->IKK Inhibits Apoptosis Increased Apoptosis Shogaol->Apoptosis Induces PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits Proliferation Decreased Proliferation mTOR->Proliferation CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB NFκB->Proliferation

Caption: Proposed signaling pathways affected by this compound in cancer cells.

Conclusion

This application note provides a detailed and standardized protocol for assessing the in vitro cell viability of this compound. The MTT and WST-1 assays are reliable and reproducible methods for determining the cytotoxic and cytostatic effects of this promising natural compound. The provided data tables and signaling pathway diagram offer a valuable resource for researchers investigating the anticancer properties of this compound and its mechanism of action. Adherence to these detailed protocols will facilitate the generation of high-quality, comparable data, thereby accelerating the research and development of this compound as a potential therapeutic agent.

References

Application Notes: DPPH Assay for Antioxidant Capacity of (10)-Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(10)-Shogaol, a pungent constituent found in dried ginger (Zingiber officinale), is recognized for its various biological activities, including its potential as an antioxidant.[1][2] The evaluation of antioxidant capacity is a critical step in the characterization of natural compounds for pharmaceutical and nutraceutical applications. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward spectrophotometric method for assessing the free-radical scavenging ability of compounds.[3][4] This application note provides a detailed protocol for determining the antioxidant capacity of this compound using the DPPH assay, intended for researchers, scientists, and drug development professionals.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5][6] DPPH is a stable radical that has a deep violet color in solution, with a characteristic strong absorption maximum at approximately 517 nm.[3][7] When the DPPH radical is reduced by an antioxidant, such as this compound, its violet color fades to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H.[4][8] The degree of discoloration, measured as a decrease in absorbance at 517 nm, is stoichiometric to the concentration of the antioxidant and its scavenging capacity.[3]

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis prep prep step step data data calc calc result result A Prepare 0.1 mM DPPH in Methanol D Add 100 µL of Samples/ Controls to Wells A->D B Prepare this compound Serial Dilutions B->D C Prepare Positive Control (e.g., Vitamin C) Dilutions C->D E Add 100 µL of DPPH Solution to Wells D->E F Incubate in Dark (30 mins, RT) E->F G Measure Absorbance at 517 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

References

Application Notes and Protocols: (10)-Shogaol in a DSS-Induced Colitis Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ulcerative colitis (UC), a major form of inflammatory bowel disease (IBD), is a chronic inflammatory condition of the colon. The dextran sodium sulfate (DSS)-induced colitis mouse model is a widely used and reproducible animal model that mimics many of the clinical and histological features of human UC, such as weight loss, diarrhea, rectal bleeding, and mucosal ulceration.[1][2] (10)-Shogaol, a bioactive compound derived from ginger (Zingiber officinale), has demonstrated potent anti-inflammatory properties.[3] Research indicates that this compound can ameliorate the symptoms of DSS-induced colitis by inhibiting key inflammatory pathways, making it a promising therapeutic candidate for IBD.[3][4]

These application notes provide detailed protocols for inducing colitis in mice using DSS, administering this compound, and assessing the subsequent pathological and molecular changes. The document also summarizes key quantitative data and visualizes the experimental workflow and the implicated signaling pathways.

Experimental Protocols

DSS-Induced Colitis Mouse Model (Acute)

This protocol describes the induction of acute colitis in mice using DSS administered through drinking water.[1][5]

Materials:

  • 6–8 week old C57BL/6 or BALB/c mice (body weight ~20 g).[5][6]

  • Dextran Sodium Sulfate (DSS), MW = 36,000–50,000 Da.

  • Sterile, autoclaved drinking water.[5]

  • Animal caging and husbandry supplies.

Procedure:

  • Acclimatization: Acclimate mice for at least one week under standard laboratory conditions before the experiment begins.

  • Baseline Measurements: On Day 0, individually tag and weigh all mice. Record this as the initial body weight.[5]

  • DSS Solution Preparation: Prepare a 2-5% (w/v) DSS solution by dissolving DSS powder in autoclaved drinking water. A common concentration for acute colitis is 5% DSS.[1][3] Ensure the solution is clear. The solution should be prepared fresh.[5]

  • DSS Administration: Replace the regular drinking water in the cages of the experimental groups with the DSS solution. Control groups should continue to receive autoclaved water. Provide approximately 5 mL of DSS solution per mouse per day.[7]

  • Duration of Induction: Administer the DSS-containing water ad libitum for 7-8 consecutive days.[3][8]

  • Daily Monitoring: Throughout the 7-8 day period, monitor the mice daily for:

    • Body Weight: Weigh each mouse and record any changes.[9]

    • Stool Consistency: Score as 0 (normal, well-formed pellets), 2 (semi-formed), or 4 (liquid).[5]

    • Rectal Bleeding/Blood in Stool: Score as 0 (no blood), 2 (visible traces of blood), or 4 (gross rectal bleeding).[5]

  • Endpoint: At the end of the induction period (e.g., Day 8), mice can be euthanized for tissue collection and analysis.[3]

This compound Administration

This protocol details the oral administration of this compound to the DSS-treated mice.

Materials:

  • This compound compound.

  • Vehicle for dissolution (e.g., olive oil).[6]

  • Oral gavage needles.

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in a suitable vehicle. A reported effective dose is 30 mg/kg.[3][4] Another study used doses of 20 and 40 mg/kg for a general "Shogaol" preparation.[2]

  • Administration: Administer the prepared this compound solution orally via gavage to the treatment group mice.

  • Dosing Schedule: Oral administration can be performed daily for a period that overlaps with and extends beyond the DSS induction. One successful regimen involved administration for two weeks, starting before the DSS induction.[3][4] The vehicle control group should receive an equivalent volume of the vehicle alone.

Assessment of Colitis Severity

a) Disease Activity Index (DAI) The DAI is a composite score used to quantify the severity of colitis, calculated based on body weight loss, stool consistency, and rectal bleeding.[2][10]

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormal, well-formedNone
1 1-5%--
2 5-10%Loose stoolMild bleeding visible
3 10-15%--
4 >15%Watery diarrheaGross, prominent bleeding

The final DAI score is the sum of the scores for each parameter, divided by 3.

b) Colon Length and Weight Inflammation typically leads to a shortening and thickening of the colon.[5][9]

  • Following euthanasia, carefully dissect the entire colon from the cecum to the anus.[9]

  • Gently remove any adjoining mesenteric tissue.

  • Place the colon on a flat surface and measure its length (in cm) from the ileocecal junction to the distal rectum.[5]

  • The colon can also be weighed after being flushed with PBS.[9]

c) Histological Analysis

  • Fix a distal segment of the colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin, section it (5 µm), and stain with Hematoxylin and Eosin (H&E).

  • Score the sections based on the severity of inflammation, extent of injury, and crypt damage.

Data Presentation

The following tables summarize the quantitative outcomes of this compound administration in DSS-induced colitis models, demonstrating its therapeutic efficacy.

Table 1: Effect of Shogaol on Disease Activity Index (DAI) and Body Weight

GroupTreatmentFinal DAI Score (Mean ± SD)Body Weight Change (%)
ControlNo DSS, No Treatment0Gain
DSS5% DSS + VehicleHigh (e.g., >3.0)Significant Loss (e.g., >15%)[2]
This compound5% DSS + 30 mg/kg this compoundSignificantly Reduced vs. DSS[3]Attenuated Loss[3]
ShogaolDSS + 20 mg/kg ShogaolLower than 6-TG treatment[2]Comparable to control[2]
ShogaolDSS + 40 mg/kg ShogaolLower than 6-TG treatment[2]Comparable to control[2]

Table 2: Effect of Shogaol on Colon Length and Inflammatory Markers

GroupTreatmentColon Length (cm, Mean ± SD)Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β)iNOS & COX-2 Expression
ControlNo DSS, No TreatmentNormal (e.g., >8 cm)BaselineBaseline
DSS5% DSS + VehicleSignificantly Shortened[2]Significantly IncreasedSignificantly Increased[3]
This compound5% DSS + 30 mg/kg this compoundSignificantly Preserved vs. DSS[3]Significantly Reduced[3]Significantly Reduced[3]
ShogaolDSS + 40 mg/kg ShogaolNon-significantly decreased vs. Control[2]Not ReportedNot Reported

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_0 Pre-Experiment cluster_1 Experimental Phase cluster_2 Monitoring & Endpoint Analysis Acclimatization Week -1: Acclimatization (Standard Housing) Baseline Day 0: Baseline Measurement (Body Weight, Grouping) Acclimatization->Baseline DSS_Admin Days 1-8: DSS Administration (5% in Drinking Water) Baseline->DSS_Admin Shogaol_Admin Days 1-14: this compound Admin (30 mg/kg, Oral Gavage) Baseline->Shogaol_Admin Monitoring Daily: Monitor Body Weight & DAI DSS_Admin->Monitoring Shogaol_Admin->Monitoring Euthanasia Day 8-14: Euthanasia & Sample Collection Monitoring->Euthanasia Analysis Post-Mortem Analysis (Colon Length, Histology, WB, ELISA) Euthanasia->Analysis G DSS DSS-induced Epithelial Injury IKK IKK Activation DSS->IKK IkBa_p Phosphorylation of IκBα IKK->IkBa_p NFkB_Release NF-κB (p65/p50) Release & Nuclear Translocation IkBa_p->NFkB_Release Degradation of IκBα Gene_Tx Pro-inflammatory Gene Transcription NFkB_Release->Gene_Tx Cytokines ↑ TNF-α, IL-1β, IL-6 ↑ iNOS, COX-2 Gene_Tx->Cytokines Inflammation Colonic Inflammation & Tissue Damage Cytokines->Inflammation Shogaol This compound Shogaol->IKK Inhibition

References

Application Notes & Protocols: Synthesis of (10)-Shogaol Analogues for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(10)-Shogaol, a pungent bioactive compound found in the dried rhizomes of ginger (Zingiber officinale), has garnered significant interest in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] Structurally, it is characterized by a vanillyl group (4-hydroxy-3-methoxyphenyl), an α,β-unsaturated ketone moiety, and a ten-carbon aliphatic chain. These features are crucial for its biological effects.[3] The synthesis of this compound analogues is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR), aiming to develop novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.[4] These studies often involve modifying the alkyl side chain, the vanillyl group, or the α,β-unsaturated ketone to understand their contribution to the compound's bioactivity.[3][4]

This document provides detailed protocols for the synthesis of this compound analogues and methods for evaluating their biological activity, alongside a summary of SAR data and key signaling pathways involved.

Structure-Activity Relationship (SAR) Summary

The biological activity of shogaol analogues is highly dependent on their chemical structure. Key findings from various studies highlight the importance of specific functional groups:

  • α,β-Unsaturated Ketone: This moiety is considered a critical pharmacophore. It can act as a Michael acceptor, reacting with nucleophilic residues (like cysteine) in target proteins, which is crucial for activities like Nrf2 activation and anti-inflammatory effects.[3][4] The absence of this unsaturated system significantly reduces the anti-tumor activity of the compounds.[4]

  • Vanillyl Group: The 4-hydroxy-3-methoxy-phenyl group is another important feature. The phenolic hydroxyl group, in particular, contributes to the antioxidant and anti-tumor properties. While its position on the ring does not seem to have a major impact on activity, its presence is vital.[4]

  • Alkyl Side Chain: The length and nature of the alkyl side chain influence the lipophilicity and, consequently, the biological activity of the analogues. For instance, in a study on DSS-induced colitis, this compound was found to be the most effective among the 6-, 8-, and 10-shogaol derivatives tested, suggesting that a longer side chain can enhance anti-inflammatory effects in certain contexts.[2] Modifications to this chain, such as introducing cyclic or aromatic groups, can modulate activity, although bulky substituents may decrease it due to steric hindrance.[4]

Table 1: Bioactivity of Selected Shogaol Analogues
CompoundModificationTarget/AssayActivity (IC50 or Effect)Reference
(6)-Shogaol Reference CompoundAnti-platelet Aggregation (Arachidonic Acid-induced)IC50: 25.4 µM[5]
(6)-Paradol Reduction of C=C bond and C=O groupAnti-platelet Aggregation (Arachidonic Acid-induced)IC50: 1.2 µM[5]
STC5 Pentyl side chain replaced with phenylthiopheneNrf2 Activation (NQO1 Induction)CD: 0.2 µM (vs. 2.9 µM for 6-Shogaol)[3]
Analogue 23 Cyclobutyl side chainAnti-tumor (A549 cell line)IC50: 10.2 µM[4]
Analogue 32 Methylated phenolic hydroxylAnti-tumor (A549 cell line)IC50: >50 µM[4]
This compound Decyl side chainAnti-inflammatory (DSS-induced colitis model)Most potent among 6-, 8-, 10-shogaol derivatives[2]
This compound Reference CompoundSkin Cell Proliferation (Keratinocytes & Fibroblasts)Optimal at 2 µM[6]
CD: Concentration required to double quinone reductase activity.

Experimental Protocols

Workflow for Synthesis of this compound Analogues

The general synthesis strategy involves a Claisen-Schmidt (aldol) condensation followed by dehydration. This workflow starts with commercially available vanillin, which is converted to an intermediate that then reacts with an appropriate aldehyde to form the shogaol backbone.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Dehydration Vanillin Vanillin Dehydrozingerone Dehydrozingerone (Intermediate) Vanillin->Dehydrozingerone Base (e.g., NaOH) Stir 12h, RT Acetone Acetone Acetone->Dehydrozingerone Dehydrozingerone_ref Dehydrozingerone->Dehydrozingerone_ref Aldehyde Nonanal (for this compound) Gingerol_Analogue (10)-Gingerol Analogue Aldehyde->Gingerol_Analogue Gingerol_Analogue_ref Gingerol_Analogue->Gingerol_Analogue_ref Dehydrozingerone_ref->Gingerol_Analogue Base (e.g., LiHMDS) THF, 0°C to RT Shogaol_Analogue This compound Analogue Gingerol_Analogue_ref->Shogaol_Analogue Acid (e.g., HCOOH) Acetone, RT

Caption: General workflow for the synthesis of this compound analogues.

Protocol 1: General Synthesis of this compound from Vanillin

This protocol is adapted from established methods for synthesizing shogaol analogues.[5][7]

Step 1: Synthesis of Dehydrozingerone (Intermediate)

  • Dissolve vanillin (1 equivalent, e.g., 10 mmol, 1.52 g) in acetone (100 mL).

  • Slowly add a 10% aqueous sodium hydroxide (NaOH) solution (10 equivalents) dropwise to the vanillin solution at room temperature with constant stirring.

  • Continue stirring the reaction mixture for 12 hours.

  • After 12 hours, concentrate the mixture under reduced pressure to remove most of the acetone.

  • Cool the remaining aqueous solution in an ice bath and neutralize it by slowly adding cold 5% hydrochloric acid (HCl) until the pH is ~7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield dehydrozingerone as a yellow solid.

Step 2: Synthesis of (10)-Gingerol

  • Dissolve dehydrozingerone (1 equivalent, e.g., 5 mmol, 0.96 g) in dry tetrahydrofuran (THF) (20 mL) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2 equivalents) dropwise. Stir for 1 hour at 0 °C.

  • Slowly add nonanal (the aldehyde for the C10 side chain) (1.5 equivalents) to the reaction mixture and allow it to stir for an additional 3 hours, letting the temperature rise to ambient.

  • Quench the reaction by adding cold 5% HCl at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to isolate (10)-Gingerol.

Step 3: Dehydration to this compound

  • Dissolve the purified (10)-Gingerol (1 equivalent, e.g., 1 mmol, 0.3 g) in acetone (15 mL).

  • Add a catalytic amount of formic acid (HCOOH) (e.g., 0.1 mL) dropwise at room temperature.

  • Stir the mixture for 15-30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and neutralize the acid with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with dichloromethane (CH₂Cl₂) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is used to assess the effect of synthesized analogues on cancer cell proliferation.[4]

  • Cell Culture: Culture a human cancer cell line (e.g., A549 lung cancer cells) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized this compound analogues in DMSO. Dilute the compounds to various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Key Signaling Pathways Modulated by Shogaols

Shogaols exert their biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is essential for rational drug design and development.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Shogaols have been shown to inhibit this pathway, leading to their anti-inflammatory effects.[2][8]

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB Releases Proteasome Proteasomal Degradation IkB_NFkB->Proteasome Ubiquitination Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Induces Transcription Shogaol This compound Analogue Shogaol->IKK Inhibits

Caption: Shogaols inhibit the NF-κB pathway by preventing IKK activation.

Activation of Nrf2 Antioxidant Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response. Shogaols, particularly their α,β-unsaturated ketone moiety, can activate this pathway.[3][9]

G Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Keap1_Nrf2 Keap1 Nrf2 Keap1_Nrf2->Nrf2 Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Induces Transcription Shogaol This compound Analogue Shogaol->Keap1_Nrf2 Modifies Keap1 Cysteine Residues

Caption: Shogaols activate the Nrf2 pathway by disrupting Keap1 binding.

References

Protocol for Testing (10)-Shogaol in Wound Healing Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: (10)-Shogaol, a bioactive compound found in ginger, has demonstrated significant potential as a therapeutic agent for promoting wound healing.[1][2] This document provides detailed protocols for investigating the efficacy of this compound in both in vitro and in vivo wound healing models. The protocols outlined below are designed to assess its effects on key cellular processes such as cell proliferation and migration, and to elucidate the underlying signaling pathways involved.

In Vitro Wound Healing Models

Cell Culture

Human Epidermal Keratinocytes (HEK) and Human Dermal Fibroblasts (HDF) are the primary cell types involved in skin wound healing and are recommended for in vitro assays.

Cell Viability Assay (MTT Assay)

This assay determines the optimal non-toxic concentration of this compound.

Protocol:

  • Seed HEK and HDF cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20, 50 µM) for 24 and 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Table 1: Effect of this compound on Keratinocyte and Fibroblast Viability

Concentration (µM)Keratinocyte Viability (%) after 24hFibroblast Viability (%) after 24h
0 (Control)100100
2180.25Not specified
10Not specifiedNot specified
50No significant differenceNo significant difference

Note: A concentration of 2 µM showed the highest increase in keratinocyte viability.[3]

In Vitro Scratch (Wound Healing) Assay

This assay assesses the effect of this compound on cell migration.

Protocol:

  • Grow HEK and HDF cells to confluence in 6-well plates.

  • Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

  • Wash with PBS to remove detached cells.

  • Add medium containing the optimal concentration of this compound (e.g., 2 µM and 10 µM).

  • Capture images of the scratch at 0, 12, and 24 hours.

  • Measure the wound area at each time point and calculate the percentage of wound closure.

Data Presentation:

Table 2: Effect of this compound on Keratinocyte and Fibroblast Migration

TreatmentCell TypeTime (hours)Migration Rate (%)
ControlKeratinocytes12Baseline
2 µM this compoundKeratinocytes12204.76
10 µM this compoundKeratinocytes12205.65
ControlKeratinocytes24Baseline
2 µM this compoundKeratinocytes24236.0
10 µM this compoundKeratinocytes24250.44
ControlFibroblasts12Baseline
2 µM this compoundFibroblasts12201.67
10 µM this compoundFibroblasts12187.82
ControlFibroblasts24Baseline
2 µM this compoundFibroblasts24246.06
10 µM this compoundFibroblasts24237.92

Note: Data is presented as a percentage increase in migration compared to the vehicle control group.[4]

Growth Factor Production Analysis (ELISA)

This assay quantifies the secretion of key growth factors involved in wound healing.

Protocol:

  • Culture HEK and HDF cells with and without this compound (2 µM and 10 µM) for 24 hours.

  • Collect the cell culture supernatant.

  • Perform ELISA for Transforming Growth Factor-beta (TGF-β), Platelet-Derived Growth Factor-alpha-beta (PDGF-αβ), and Vascular Endothelial Growth Factor (VEGF) according to the manufacturer's instructions.

Data Presentation:

Table 3: Effect of this compound on Growth Factor Secretion

Growth FactorCell TypeThis compound Conc. (µM)Concentration (pg/mL)% Increase
PDGF-αβKeratinocytes22.20 to 4.97225.9
102.20 to 4.31195.9
PDGF-αβFibroblasts22.50 to 5.32212.8
102.50 to 3.55142.0
VEGFKeratinocytes2250.7 to 325.5129.8
10250.7 to 314.5125.4
VEGFFibroblasts2287.1 to 312.3108.8

Note: These results indicate that this compound significantly enhances the production of crucial growth factors for wound repair.[3]

In Vivo Wound Healing Models

Animal Model

Wistar or Sprague-Dawley rats (200-250 g) are suitable models for these studies. Animals should be housed individually in a controlled environment.

Formulation of Topical this compound

A simple ointment or emulgel is a suitable vehicle for topical application.

Protocol for Ointment Preparation:

  • Dissolve this compound in a small amount of ethanol.

  • Incorporate the solution into a simple ointment base (e.g., a mixture of hard paraffin, cetostearyl alcohol, wool fat, and white soft paraffin) to achieve the desired concentration (e.g., 0.5% and 1% w/w).

Excision Wound Model

Protocol:

  • Anesthetize the rats (e.g., with ketamine and xylazine).

  • Shave the dorsal region of the rat.

  • Create a full-thickness circular excision wound (e.g., 8 mm diameter) using a sterile biopsy punch.[3]

  • Divide the animals into three groups: control (ointment base), this compound ointment (0.5%), and this compound ointment (1%).

  • Apply the respective ointments topically once daily.

  • Measure the wound area on days 0, 3, 7, 14, and 21.

  • Calculate the percentage of wound contraction.

  • Collect wound tissue at the end of the study for histological analysis (H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and neovascularization.

Incision Wound Model

Protocol:

  • Anesthetize and prepare the rats as described for the excision model.

  • Make a 6 cm long paravertebral incision through the full thickness of the skin.

  • Suture the incision with nylon sutures.

  • Apply the topical formulations as in the excision model.

  • On day 9, measure the tensile strength of the healed wound using a tensiometer.

Burn Wound Model

Protocol:

  • Anesthetize and prepare the rats.

  • Create a partial-thickness burn wound by exposing a defined area of the shaved back to a heated metal rod (e.g., 100°C for 10 seconds).[5]

  • Apply the topical formulations as previously described.

  • Monitor wound contraction and collect tissue for histological analysis at specified time points.

Signaling Pathways

This compound promotes wound healing by upregulating key growth factors. These growth factors, in turn, activate specific intracellular signaling pathways that drive cellular responses essential for tissue repair.

Experimental Workflow

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_analysis Data Analysis cell_culture Cell Culture (HEK & HDF) viability Cell Viability (MTT Assay) cell_culture->viability migration Cell Migration (Scratch Assay) cell_culture->migration elisa Growth Factor Analysis (ELISA) cell_culture->elisa quant_data Quantitative Data (Tables) viability->quant_data migration->quant_data elisa->quant_data animal_model Rat Model (Wistar/Sprague-Dawley) formulation Topical Formulation (this compound Ointment) animal_model->formulation excision Excision Wound formulation->excision incision Incision Wound formulation->incision burn Burn Wound formulation->burn histology Histological Analysis excision->histology incision->histology burn->histology pathway Signaling Pathway (Diagrams) histology->pathway

Caption: Experimental workflow for testing this compound in wound healing.

This compound Induced Signaling Pathway in Wound Healing

G cluster_growth_factors Growth Factor Upregulation cluster_signaling Intracellular Signaling Cascades cluster_cellular_response Cellular Responses cluster_outcome Overall Outcome Shogaol This compound TGFb TGF-β Shogaol->TGFb PDGF PDGF Shogaol->PDGF VEGF VEGF Shogaol->VEGF Smad Smad2/3 Phosphorylation TGFb->Smad PI3K PI3K/AKT Pathway PDGF->PI3K MAPK MAPK/ERK Pathway VEGF->MAPK Proliferation Cell Proliferation Smad->Proliferation ECM ECM Deposition Smad->ECM PI3K->Proliferation Migration Cell Migration PI3K->Migration MAPK->Migration Angiogenesis Angiogenesis MAPK->Angiogenesis WoundHealing Accelerated Wound Healing Proliferation->WoundHealing Migration->WoundHealing Angiogenesis->WoundHealing ECM->WoundHealing

References

Application Notes and Protocols for the Separation of Shogaol Isomers by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shogaols, the dehydrated derivatives of gingerols, are a class of pungent phenolic compounds found primarily in dried or heat-treated ginger (Zingiber officinale). The most abundant homolog is 6-shogaol, followed by 8-shogaol and 10-shogaol, which differ in the length of their alkyl chains. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. As research into the therapeutic potential of shogaols progresses, the ability to accurately separate and quantify their various isomers is crucial for understanding their structure-activity relationships, metabolism, and for the quality control of ginger-based products and pharmaceuticals.

This document provides detailed application notes and protocols for the separation of shogaol isomers using modern liquid chromatography techniques, including High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). Additionally, it addresses the challenging aspect of chiral separation of shogaol enantiomers and provides an overview of the key signaling pathways modulated by these bioactive molecules.

Separation of Shogaol Homologs (6-, 8-, and 10-Shogaol)

The primary challenge in the separation of shogaol homologs lies in their structural similarity. Reversed-phase liquid chromatography is the most common and effective technique for this purpose.

Data Presentation: Quantitative Data Summary

The following table summarizes typical quantitative data obtained from various HPLC and UPLC methods for the separation of shogaol and gingerol homologs.

CompoundRetention Time (min) - Method 1 (HPLC)Retention Time (min) - Method 2 (UPLC-MS/MS)Limit of Detection (LOD)Limit of Quantification (LOQ)
6-Gingerol10.87[1]~0.8[1]0.22 mg/g[2]-
8-Gingerol20.4[2]~1.1[1]0.04 mg/g[2]-
10-Gingerol30.1[2]~1.5[1]0.09 mg/g[2]0.25 µg/mL[3]
6-Shogaol19.93[1]~1.2[1]0.07 mg/g[2]-
8-Shogaol-~1.6[1]--
10-Shogaol-~2.0[1]--

Note: Retention times are highly dependent on the specific chromatographic conditions and should be used as a relative guide. LOD and LOQ values can vary based on the detection method and matrix.

Experimental Protocols

This protocol is a general-purpose method suitable for the routine analysis and quantification of the major shogaol and gingerol homologs in ginger extracts and finished products.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile[4]

  • Gradient Elution:

    • 0-8 min: 50% B

    • 8-17 min: 65% B

    • 17-32 min: 100% B

    • 32-38 min: 100% B[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 48 °C[4]

  • Injection Volume: 20 µL[4]

  • Detection Wavelength: 282 nm

3. Sample Preparation:

  • Accurately weigh about 5 mg of the crude ginger extract.

  • Dissolve the extract in 5 mL of methanol.[4]

  • Filter the solution through a 0.22 µm nylon syringe filter prior to injection.[4]

4. Standard Preparation:

  • Prepare individual stock solutions of 6-shogaol, 8-shogaol, and 10-shogaol standards (and gingerol standards if required) in methanol at a concentration of 1.0 mg/mL.[4]

  • Prepare a mixed working standard solution by diluting the stock solutions to the desired concentrations for calibration curves.

This protocol offers higher sensitivity, selectivity, and speed, making it ideal for the analysis of complex matrices and trace-level quantification.[1]

1. Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Short C18 core-shell column (e.g., 50 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: Water with 0.05 mM ammonium formate.[1]

  • Mobile Phase B: Acetonitrile with 0.05 mM ammonium formate.[1]

  • Gradient Elution: A rapid gradient to achieve baseline separation of all target compounds within 1 minute.[1] (Specific gradient profile should be optimized based on the system).

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Key Transitions (Precursor > Product):

    • 6-Shogaol: m/z 277.2 > 177.1

    • 8-Shogaol: m/z 305.2 > 177.1

    • 10-Shogaol: m/z 333.3 > 177.1 (Note: These transitions should be optimized on the specific instrument.)

4. Sample and Standard Preparation:

  • Follow the same procedure as in Protocol 1, but use UPLC-grade solvents and prepare more dilute standard solutions due to the higher sensitivity of the MS detector.

Chiral Separation of Shogaol Enantiomers

Shogaols possess a chiral center at the C-5 position, meaning they can exist as a pair of enantiomers. These enantiomers may exhibit different pharmacological activities, making their separation crucial for drug development. However, the chiral separation of shogaols is a challenging task and, to date, no validated method has been published in the scientific literature.

Based on the successful chiral separation of structurally related compounds, the following protocol outlines a method development strategy using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs are a good starting point due to their broad applicability.

Experimental Protocol: Chiral HPLC Method Development Strategy

1. Instrumentation:

  • HPLC system with a pump capable of delivering isocratic and gradient elution, an autosampler, a column oven, and a UV or Circular Dichroism (CD) detector.

2. Chiral Stationary Phases (CSPs) for Screening:

  • Polysaccharide-based columns:

    • Cellulose-based: Chiralcel OD-H, Chiralcel OJ-H

    • Amylose-based: Chiralpak AD-H, Chiralpak IA/IB/IC

3. Mobile Phase Screening:

  • Normal Phase Mode:

    • Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v)

    • Hexane/Ethanol (EtOH) mixtures (e.g., 90:10, 80:20, 70:30 v/v)

  • Polar Organic Mode:

    • Acetonitrile/Methanol (MeOH) mixtures

    • Pure Methanol or Ethanol

  • Additives: For acidic or basic compounds, small amounts of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier can be added to the mobile phase to improve peak shape and resolution.

4. General Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (can be varied to optimize separation).

  • Injection Volume: 5-10 µL.

  • Detection: UV at 282 nm or CD detector for confirmation of enantiomeric separation.

5. Method Development Workflow:

G Workflow for Chiral Method Development of Shogaol Isomers start Start: Racemic Shogaol Standard screen_cols Screen Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak IA) start->screen_cols screen_mp Screen Mobile Phases (Normal Phase & Polar Organic) screen_cols->screen_mp eval_sep Evaluate Separation (Resolution, Peak Shape) screen_mp->eval_sep optimize Optimize Conditions (Mobile Phase Ratio, Temperature, Flow Rate) eval_sep->optimize Partial or No Separation validate Method Validation (Linearity, Precision, Accuracy) eval_sep->validate Good Separation optimize->eval_sep end End: Validated Chiral Separation Method validate->end

Caption: A logical workflow for developing a chiral separation method for shogaol isomers.

Signaling Pathways Modulated by 6-Shogaol

6-Shogaol has been shown to exert its biological effects by modulating several key cellular signaling pathways, particularly those involved in inflammation, cell survival, and apoptosis. Understanding these pathways is crucial for drug development.

Diagram of 6-Shogaol's Effect on Cellular Signaling Pathways

The following diagram illustrates the inhibitory effects of 6-shogaol on the PI3K/Akt and NF-κB signaling pathways, which are often dysregulated in cancer and inflammatory diseases.

G Inhibitory Effects of 6-Shogaol on PI3K/Akt and NF-κB Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, EGFR) PI3K PI3K Receptor->PI3K Activation IKK IKK Receptor->IKK Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibition NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation Shogaol 6-Shogaol Shogaol->Akt Inhibition Shogaol->IKK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation, Anti-apoptosis) NFkB_p65_p50_nuc->Gene_Expression Transcription

Caption: 6-Shogaol inhibits key nodes in the PI3K/Akt and NF-κB signaling pathways.

This diagram illustrates that 6-shogaol can inhibit the activation of Akt, a central protein in a major cell survival pathway.[5] By doing so, it can suppress downstream signaling to mTOR, which is involved in cell growth and proliferation. Furthermore, 6-shogaol can inhibit the IKK complex, which is responsible for the degradation of IκBα.[6] This prevents the translocation of the NF-κB transcription factor to the nucleus, thereby downregulating the expression of genes involved in inflammation and cell survival.[3]

Conclusion

The liquid chromatography methods outlined in this document provide a robust framework for the separation and quantification of shogaol isomers. The choice between HPLC and UPLC-MS/MS will depend on the specific application, with the latter offering superior performance for complex samples and low-level detection. While a validated method for the chiral separation of shogaol enantiomers remains to be established, the proposed method development strategy using polysaccharide-based chiral stationary phases offers a promising starting point for researchers in this area. A thorough understanding of the analytical methodologies and the underlying biological pathways of shogaols is essential for advancing their potential as therapeutic agents.

References

Troubleshooting & Optimization

Improving the yield of (10)-Shogaol from gingerol dehydration

Technical Support Center: Dehydration of[1]-Gingerol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the conversion of[1]-gingerol to the more biologically active[1]-shogaol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of[1]-shogaol from[1]-gingerol?

The conversion of gingerol to shogaol is primarily a dehydration reaction influenced by three key factors: temperature, pH, and reaction time.[2] Higher temperatures and acidic conditions facilitate the removal of a water molecule from the β-hydroxy ketone group in the gingerol structure.[1][3] The physical state of the starting material also matters; dried ginger powder, for instance, shows better conversion rates than fresh ginger during heat treatment.[4]

Q2: What is the optimal temperature range for the dehydration reaction?

The optimal temperature depends on the specific protocol and catalyst used. Generally, temperatures between 80°C and 150°C are effective.[4][5] While higher temperatures accelerate the conversion, excessively high temperatures (e.g., above 180°C) can lead to the degradation and polymerization of the formed shogaol, thereby reducing the final yield.[2][3] One study using an acidic ionic liquid catalyst found 80°C to be the optimal temperature.[6][7]

Q3: How does pH affect the conversion process?

The dehydration of gingerol is an acid-catalyzed process.[8] Lowering the pH of the reaction mixture significantly enhances the rate of shogaol formation. Studies have shown that adjusting the pH to highly acidic conditions (e.g., pH 1) can maximize the yield of shogaol.[9][10] The reaction is reversible, and this equilibrium is more favorable towards shogaol formation at low pH.[8]

Q4: Are there catalysts that can improve the yield and efficiency of the reaction?

Yes, acidic catalysts are highly effective. While simple acids like HCl or formic acid can be used, modern methods employ more efficient and environmentally friendly options.[11][12] A particularly effective catalyst is the acidic ionic liquid 1-butyl-3-methylimidazolium hydrosulfate ([Bmim]HSO4), which can achieve yields as high as 97% under optimized conditions and can be reused.[6][7]

Q5: What are the common side products or degradation pathways to be aware of?

The primary competing reaction is the retro-aldol reaction of gingerol, which can form zingerone.[13] Additionally, at excessively high temperatures or during prolonged heating, the desired[1]-shogaol product can degrade or polymerize, leading to a decrease in yield after reaching a maximum level.[3] It is also important to note that the dehydration reaction is reversible, meaning shogaol can rehydrate back to gingerol under certain conditions.[8][14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of[1]-Shogaol Insufficient Heat: The reaction temperature is too low for efficient dehydration.Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction by HPLC or TLC. An effective range is often 80-150°C.[4]
Neutral or Alkaline pH: The reaction environment is not acidic enough to catalyze the dehydration effectively.Add an acidic catalyst. Adjust the pH of the aqueous solution to a lower value (e.g., pH 1-4) to promote the reaction.[8][9]
Reaction Time is Too Short: The reaction has not been allowed to proceed to completion.Increase the reaction time. Monitor the disappearance of the gingerol starting material at regular intervals to determine the optimal duration.
Poor Catalyst Activity: The chosen catalyst is not effective or has degraded.If using a reusable catalyst like an ionic liquid, ensure it has been properly regenerated. Consider switching to a more potent acidic catalyst, such as [Bmim]HSO4.[6]
Presence of Significant Byproducts (e.g., Zingerone) Reaction Temperature is Too High: High temperatures can favor side reactions like the retro-aldol cleavage.Lower the reaction temperature. While this may increase the required reaction time, it can improve selectivity for the desired shogaol product.
Decreasing Shogaol Concentration After an Initial Increase Product Degradation: The formed shogaol is degrading due to excessive heat or prolonged reaction time.Optimize the reaction time and temperature. Conduct a time-course experiment to identify the point of maximum shogaol concentration, then quench the reaction. Temperatures above 180°C are known to cause shogaol degradation.[3]
Incomplete Reaction (Starting material remains) Reversible Reaction Equilibrium: The reaction may have reached equilibrium where the rates of dehydration and hydration are balanced.Drive the equilibrium towards the product by removing water (if feasible in the reaction setup) or by using a more effective acid catalyst at an optimized temperature.[8][14]
Impure Starting Material: Impurities in the[1]-gingerol extract may be inhibiting the reaction.Purify the starting[1]-gingerol using column chromatography before performing the dehydration step.[15]

Data on Reaction Optimization

The following data is primarily based on studies of[8]-gingerol, as it is the most researched homolog. The chemical principles and effects of reaction parameters are directly applicable to the dehydration of[1]-gingerol.

Table 1: Effect of Temperature and Time on[8]-Shogaol Formation

This table summarizes the results from treating dried ginger powder with dry heat, showing how shogaol content changes with temperature and duration.

Treatment Temperature (°C)Treatment Time (min)Resulting[8]-Shogaol ContentKey Observation
130°C240Maximum Content AchievedOptimal time at this temperature before degradation begins.[4]
150°C80Rapid Increase to MaximumHigher temperatures accelerate the reaction significantly.[2][4]
180°C> 60Sharp DecreaseVery high temperatures lead to the degradation of shogaols.[3]

Table 2: Effect of pH and Catalyst on[8]-Shogaol Yield

This table compares different catalytic conditions for the dehydration reaction.

Catalyst / ConditionSolvent / MediumTemperature (°C)TimeYield of[8]-ShogaolReference
Acidic pH (pH 1)Ethanol Extract80°CNot SpecifiedMaximized Yield[9][10]
0.1 M HClAqueous Solution80°C24 hSignificant conversion, reversible reaction noted[8]
[Bmim]HSO4 (Ionic Liquid)Solvent-Free80°C30 min97.16% [6][7]
Formic Acid (HCOOH)AcetoneRoom Temp15 minEffective conversion (qualitative)[11]

Experimental Protocols

Protocol 1: High-Yield Dehydration Using an Acidic Ionic Liquid

This method, adapted from studies on[8]-gingerol, is highly efficient and environmentally friendly.[6][7]

  • Preparation: Place the purified[1]-gingerol or a concentrated ginger oleoresin into a reaction vessel.

  • Catalyst Addition: Add the acidic ionic liquid [Bmim]HSO4. An optimized mass ratio is 2.5 parts ionic liquid to 10 parts ginger oleoresin.[6]

  • Reaction: Heat the solvent-free mixture to 80°C. For enhanced efficiency, perform the reaction under ultrasound irradiation (e.g., 300 W).

  • Monitoring: Allow the reaction to proceed for 30 minutes. The progress can be monitored via HPLC by analyzing small aliquots.

  • Workup: After completion, cool the mixture. Extract the product using a suitable organic solvent like ethyl acetate. The ionic liquid is immiscible and can be separated for reuse.

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it under reduced pressure. The crude product can be further purified using silica gel column chromatography.

Protocol 2: Dehydration via Thermal and Acid Treatment

This is a more conventional method based on the fundamental principles of the reaction.[8][9]

  • Dissolution: Dissolve the starting material containing[1]-gingerol in a suitable solvent (e.g., 95% ethanol).

  • pH Adjustment: Adjust the pH of the solution to an acidic level (e.g., pH 1-4) using a strong acid like HCl.

  • Heating: Heat the mixture to a temperature between 80°C and 100°C.

  • Monitoring: Monitor the reaction over time (e.g., 2-4 hours) using HPLC or TLC to determine the point of maximum shogaol concentration.

  • Neutralization & Extraction: Cool the reaction mixture to 0°C in an ice bath and carefully neutralize it with a saturated sodium bicarbonate solution. Extract the aqueous mixture with a solvent like dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude[1]-shogaol. Purify as needed via column chromatography.

Visualizations

Gcluster_reactionChemical Transformationgingerol[10]-Gingerolshogaol[10]-Shogaolgingerol->shogaol  Heat (Δ)  Acid (H⁺)waterH₂O

Caption: Dehydration of[1]-Gingerol to[1]-Shogaol.

GstartStart:Purified [10]-Gingerolor OleoresinreactionDehydration Reaction(Heat + Catalyst)start->reactionworkupReaction Quench& Solvent Extractionreaction->workuppurificationPurification(Column Chromatography)workup->purificationanalysisAnalysis(HPLC, NMR)purification->analysisendEnd Product:Pure [10]-Shogaolanalysis->end

Caption: General experimental workflow for[1]-Shogaol synthesis.

GstartLow [10]-Shogaol Yield?check_tempIs Temp ≥ 80°C?start->check_temp Yesincrease_tempAction: Increase Temperaturecheck_temp->increase_temp Nocheck_phIs pH Acidic (1-4)?check_temp->check_ph Yesincrease_temp->check_phadd_acidAction: Add Acid Catalystcheck_ph->add_acid Nocheck_timeIs Reaction Time Sufficient?check_ph->check_time Yesadd_acid->check_timeincrease_timeAction: Increase Reaction Timecheck_time->increase_time Nocheck_degradationAction: Check forProduct Degradation(Time-Course Study)check_time->check_degradation Yesincrease_time->check_degradation

Caption: Troubleshooting flowchart for low yield of[1]-Shogaol.

Technical Support Center: Troubleshooting Peak Tailing in (10)-Shogaol HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of (10)-Shogaol. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1] An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[1] In the analysis of this compound, a phenolic compound, peak tailing is problematic as it can lead to:

  • Inaccurate quantification: Tailing peaks are difficult to integrate accurately, leading to unreliable quantitative results.[2]

  • Reduced resolution: The broadening of the peak's tail can cause it to merge with adjacent peaks, making it difficult to resolve and quantify individual components in a mixture.[2]

  • Decreased sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.[2]

A key metric used to evaluate peak shape is the Tailing Factor (Tf) or Asymmetry Factor (As) . A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[2]

Q2: What are the primary chemical causes of peak tailing for this compound?

The primary chemical causes of peak tailing for this compound and other phenolic compounds in reversed-phase HPLC are:

  • Secondary Silanol Interactions: this compound, with its polar phenolic hydroxyl group, can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[2] These acidic silanol groups can form strong hydrogen bonds with the analyte, causing some molecules to be retained longer than others, resulting in a "tail".[2]

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of both this compound and the residual silanol groups.[2] If the mobile phase pH is not optimal, it can lead to a mixture of ionized and unionized forms of the analyte, causing peak distortion.[2]

Q3: Can issues with my HPLC system or sample preparation also cause peak tailing?

Yes, besides chemical interactions, several other factors can contribute to peak tailing:

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to poor peak shape.[2]

  • Column Contamination and Degradation: Accumulation of contaminants from the sample matrix on the column can lead to distorted peaks.[2] Over time, the stationary phase can also degrade, especially if operated outside its recommended pH range.[2]

  • Extra-Column Effects: Issues such as long or wide-bore tubing, and loose fittings can cause the analyte band to broaden before it reaches the detector.[2]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues in your this compound HPLC analysis.

Problem: My this compound peak is tailing.

Step 1: Diagnose the Potential Cause

First, determine if the tailing is specific to the this compound peak or if all peaks in the chromatogram are affected.

  • Only this compound or other phenolic compound peaks are tailing: This strongly suggests a chemical interaction between your analyte and the stationary phase. Proceed to Chemical-Related Solutions .

  • All peaks in the chromatogram are tailing: This indicates a potential system-wide issue. Proceed to System and Sample-Related Solutions .

Chemical-Related Solutions

These solutions focus on optimizing the chemical interactions within the HPLC system to improve peak shape.

Solution 1: Adjust Mobile Phase pH

Lowering the pH of the mobile phase is often the most effective way to reduce peak tailing for phenolic compounds like this compound. A lower pH protonates the residual silanol groups on the silica surface, minimizing their ability to interact with the analyte.

  • Recommendation: Add an acidic modifier to your mobile phase. Formic acid (0.1%) or phosphoric acid are commonly used.[3][4] For phenolic compounds, a mobile phase pH of around 2.5 to 3.5 is often optimal.[5]

Illustrative Impact of Mobile Phase pH on Tailing Factor (Representative Data)

Mobile Phase pHTailing Factor (Tf) for a Typical Phenolic CompoundRationale
4.51.8At a higher pH, a greater proportion of silanol groups are ionized (SiO-), leading to stronger secondary interactions with the phenolic hydroxyl group.
3.51.3Lowering the pH begins to protonate the silanol groups (SiOH), reducing unwanted interactions and improving peak symmetry.
2.51.1At a low pH, the majority of silanol groups are protonated, significantly minimizing secondary interactions and resulting in a more symmetrical peak.

Solution 2: Use a Modern, End-Capped Column

Older, Type A silica columns are known to have a higher concentration of active silanol groups. Modern, high-purity Type B silica columns that are "end-capped" are designed to minimize these secondary interactions.[2] End-capping involves reacting the residual silanol groups with a small, less reactive silane to block them.

Comparison of Column Types for Phenolic Compound Analysis

Column TypeDescriptionExpected Tailing Factor for this compound
Standard C18 (Non-End-Capped)A traditional C18 column with a higher number of accessible silanol groups.> 1.5
End-Capped C18A C18 column where residual silanol groups are chemically deactivated.1.0 - 1.3
Polar-Embedded C18Contains a polar group embedded in the C18 chain, which can further shield silanol interactions.1.0 - 1.2

Solution 3: Add a Mobile Phase Modifier

In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, this approach can shorten column lifetime. For LC-MS applications, volatile buffers like ammonium formate are preferred.[6] A study on gingerols and shogaols found that a mobile phase containing 0.05 mM ammonium formate significantly improved sensitivity and ionization.[6]

System and Sample-Related Solutions

If all peaks are tailing, consider the following troubleshooting steps:

Solution 1: Check for Column Overload

  • Recommendation: Reduce the concentration of your sample and re-inject. If the peak shape improves, you were likely experiencing mass overload. Also, consider reducing the injection volume.

Solution 2: Ensure Proper Sample Preparation

  • Recommendation: Dissolve your this compound standard or sample extract in the initial mobile phase composition or a weaker solvent.[2] Ensure your samples are filtered through a 0.22 or 0.45 µm filter to remove particulates that could clog the column frit.

Solution 3: Inspect the HPLC System

  • Recommendation: Check all fittings for leaks. Minimize the length and internal diameter of all tubing to reduce extra-column volume. If you are using a guard column, try removing it to see if it is the source of the problem.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Gingerols and Shogaols

This protocol is adapted from a validated method for the analysis of gingerols and shogaols in various products.[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Detection: UV at 282 nm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the extract in methanol, sonicate, and filter through a 0.45 µm syringe filter.

Protocol 2: Sample Preparation for this compound from Ginger Extract

This is a general procedure for preparing ginger extracts for HPLC analysis.

  • Weigh out a known amount of dried ginger powder.

  • Extract with an appropriate solvent (e.g., ethanol or methanol) using sonication or reflux.

  • Filter the extract to remove solid particles.

  • Evaporate the solvent to obtain the crude extract.

  • Redissolve a known amount of the crude extract in the mobile phase or a suitable solvent for HPLC injection.

  • Filter the final solution through a 0.22 or 0.45 µm syringe filter before analysis.

Visualizing the Problem and Solution

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing in this compound Analysis start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 chem_issue Chemical Interaction Issue q1->chem_issue No sys_issue System/Sample Issue q1->sys_issue Yes ph_check Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) chem_issue->ph_check overload_check Reduce Sample Concentration/ Injection Volume sys_issue->overload_check column_check Use End-Capped or Polar-Embedded Column ph_check->column_check end_bad Issue Persists - Further Investigation Needed ph_check->end_bad modifier_check Consider Mobile Phase Additive (e.g., Ammonium Formate for LC-MS) column_check->modifier_check column_check->end_bad end_good Peak Shape Improved modifier_check->end_good sample_prep_check Check Sample Solvent & Ensure Filtration overload_check->sample_prep_check overload_check->end_bad system_check Inspect Fittings, Tubing, and Guard Column sample_prep_check->system_check sample_prep_check->end_bad system_check->end_good

Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing.

Mechanism of Peak Tailing due to Silanol Interactions

G Secondary Silanol Interactions Leading to Peak Tailing cluster_0 Normal Elution cluster_1 Delayed Elution (Tailing) A1 This compound C18_1 C18 A1->C18_1 Hydrophobic Interaction A2 This compound A2->C18_1 Hydrophobic Interaction A3 This compound A3->C18_1 Hydrophobic Interaction Elution Majority of molecules elute as expected B1 This compound Silanol Si-OH B1->Silanol Strong Secondary Interaction (Hydrogen Bonding) Delayed_Elution A fraction of molecules are strongly retained Symmetrical_Peak Symmetrical Peak Elution->Symmetrical_Peak Leads to Asymmetrical_Peak Tailing Peak Delayed_Elution->Asymmetrical_Peak Leads to

Caption: Diagram illustrating how secondary interactions cause peak tailing.

References

Optimizing (10)-Shogaol concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (10)-Shogaol in cell culture experiments. It includes frequently asked questions, troubleshooting solutions, and detailed experimental protocols to ensure optimal and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell culture?

A1: this compound is a bioactive compound derived from the rhizome of ginger (Zingiber officinale).[1][2] It is known for its potent antioxidant, anti-inflammatory, and anticancer properties.[3][4] In cell culture, it is commonly used to study its effects on cell proliferation and migration, particularly in skin cells like keratinocytes and fibroblasts, and to investigate its cytotoxic and apoptotic effects on various cancer cell lines.[1][2][5]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol.[3][6][7] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8]

Q3: What is a recommended starting concentration for my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being studied.

  • For promoting proliferation and migration in normal cells like keratinocytes and fibroblasts, a low concentration range of 2-10 µM is often effective.[3] In fact, 2 µM has been shown to significantly increase cell viability.[1][9]

  • For anti-inflammatory or anticancer studies , a broader range should be tested. Concentrations can range from 5 µM to 100 µM.[3][10] It is crucial to perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q4: How stable is this compound in cell culture medium?

A4: Shogaols are formed from the dehydration of gingerols and can be sensitive to aqueous environments, pH, and temperature.[11][12] While specific stability data for this compound in media is limited, it is best practice to prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid storing this compound in aqueous solutions for more than a day.[7] When preparing your working solution, dilute the DMSO stock directly into the pre-warmed cell culture medium and mix thoroughly immediately before adding it to the cells.

Q5: What are the key signaling pathways modulated by this compound?

A5: this compound influences several critical cellular pathways.

  • Anti-inflammatory Effects: It is known to inhibit the NF-κB signaling pathway and the activity of COX-2, both of which are key mediators of inflammation.[3][13]

  • Anticancer Effects: It can induce apoptosis (programmed cell death) through the activation of caspase cascades and pathways involving p53 and oxidative stress.[14][15] In some cancer cells, it may also modulate the PI3K/Akt/mTOR and MAPK signaling pathways.[16][17]

  • Cell Growth and Migration: In normal skin cells, it has been shown to enhance the production of growth factors such as TGF-β, PDGF-αβ, and VEGF.[2][3]

Section 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation in Media The final concentration of this compound exceeds its solubility limit in the aqueous culture medium. The final DMSO concentration may be too low to maintain solubility.Ensure the final DMSO concentration in your culture medium does not exceed 0.5% (a 1:200 dilution of your stock), as higher concentrations can be toxic to cells. Prepare an intermediate dilution in culture medium if necessary. Always add the this compound stock to your medium and mix well just before adding to the cells.
Unexpected Cytotoxicity The cell line is highly sensitive to this compound. The final DMSO concentration is too high. The stock solution concentration is incorrect.Always run a vehicle control (medium with the same final concentration of DMSO) to ensure the observed toxicity is from the compound. Perform a dose-response curve starting from a very low concentration (e.g., 0.5-1 µM) to determine the precise cytotoxic threshold for your specific cell line.[1]
No Observed Effect The concentration used is too low. The compound has degraded due to improper storage or handling. The treatment duration is too short.Verify the concentration of your stock solution. Use a higher concentration range based on published data for similar cell types. Increase the incubation time (e.g., from 24h to 48h or 72h). Always use a fresh aliquot of the stock solution.
Inconsistent Results Repeated freeze-thaw cycles of the stock solution have led to degradation. Variation in cell passage number or confluency. Inconsistent incubation times.Aliquot your stock solution after the initial preparation to minimize freeze-thaw cycles. Use cells within a consistent range of passage numbers and seed them to achieve a consistent confluency at the time of treatment. Ensure precise timing for all experimental steps.

Section 3: Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution for cell culture use.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Calculate the mass of this compound powder required to make a 10 mM stock solution (Molecular Weight of this compound ≈ 332.49 g/mol ).

  • Under sterile conditions, dissolve the weighed powder in the calculated volume of anhydrous DMSO. Vortex thoroughly until fully dissolved.

  • Aliquot the 10 mM stock solution into sterile microcentrifuge tubes (e.g., 20 µL per tube).

  • Store the aliquots at -20°C or -80°C.

  • To prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock directly into pre-warmed cell culture medium (e.g., add 5 µL of stock to 5 mL of medium). Mix immediately by inverting or gentle vortexing.

  • The final DMSO concentration in this example will be 0.1%. Always calculate and report the final vehicle concentration in your experiments.

Protocol 2: Determining Optimal Concentration with an MTT Cytotoxicity Assay

This protocol provides a method to determine the dose-dependent effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions (e.g., 200, 100, 50, 20, 10, 2 µM)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the IC50.

Protocol 3: Assessing Cell Migration with a Wound Healing (Scratch) Assay

This protocol evaluates the effect of non-cytotoxic concentrations of this compound on cell migration.

Materials:

  • Cells that form a confluent monolayer

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • This compound at a pre-determined, non-toxic concentration (e.g., 2 µM or 10 µM).[3]

  • Microscope with a camera

Procedure:

  • Seed cells in a plate and grow them until they form a fully confluent monolayer.

  • Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" down the center of each well.

  • Gently wash the wells with PBS to remove dislodged cells.

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound. Also include an untreated or vehicle control.

  • Capture an image of the scratch in each well at designated locations (mark the plate for consistency). This is the 0-hour time point.

  • Incubate the plate at 37°C.

  • Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).

  • Quantify the migration by measuring the change in the width of the scratch over time using image analysis software (like ImageJ). Compare the rate of wound closure between treated and control groups.[1][2]

Section 4: Data and Pathway Visualizations

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for this compound in Cell Culture

ApplicationCell TypeEffective Concentration RangeReference(s)
Proliferation / Migration Human Keratinocytes & Fibroblasts2 µM - 10 µM[1][2][3]
Anti-inflammatory Macrophages (e.g., RAW 264.7)5 µM - 20 µM[10][13]
Anticancer (Cytotoxicity) Various Cancer Cell Lines5 µM - 100 µM (highly cell-type dependent)[3][10][18]
Induction of Apoptosis Gastric Cancer Cells~10 µM[15]

Table 2: Solubility Profile of Shogaols

CompoundSolventSolubilityReference(s)
This compound DMSO≥ 2.5 mg/mL (7.52 mM)[3]
[18]-Shogaol DMSO~20 mg/mL, ≥27.6 mg/mL[6][7]
[18]-Shogaol Ethanol≥125.6 mg/mL[6]
[18]-Shogaol Aqueous Buffer (1:3 Ethanol:PBS)~0.25 mg/mL[7]

Diagrams and Workflows

G cluster_prep Preparation Workflow stock This compound Powder + DMSO (High Concentration Stock, e.g., 10 mM) aliquot Aliquot and Store at -80°C stock->aliquot Vortex to Dissolve working Dilute in Pre-warmed Media (Final Concentration, e.g., 10 µM) aliquot->working Use Fresh Aliquot treat Add to Cells working->treat Mix & Apply Immediately G cluster_troubleshooting General Troubleshooting Flowchart start Inconsistent or Unexpected Result q1 Precipitate Observed? start->q1 s1 Lower Final Concentration Ensure Final DMSO is <0.5% q1->s1 Yes q2 Unexpected Cytotoxicity? q1->q2 No end Re-run Experiment s1->end s2 Run Dose-Response Curve Verify Vehicle (DMSO) Toxicity q2->s2 Yes q3 No Effect Observed? q2->q3 No s2->end s3 Increase Concentration/Duration Check Stock Integrity q3->s3 Yes s3->end G cluster_pathways Key Signaling Pathways Modulated by this compound shogaol This compound nfkb NF-κB Pathway shogaol->nfkb Inhibits cox2 COX-2 shogaol->cox2 Inhibits p53 p53 Pathway shogaol->p53 Activates caspases Caspases shogaol->caspases Activates growth_factors TGF-β, PDGF, VEGF shogaol->growth_factors Upregulates inflammation Inflammation nfkb->inflammation cox2->inflammation apoptosis Apoptosis p53->apoptosis caspases->apoptosis proliferation Cell Proliferation & Migration (Normal Cells) growth_factors->proliferation

References

Technical Support Center: Enhancing the Oral Bioavailability of (10)-Shogaol Using Nanoformulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of (10)-Shogaol through nanoformulations.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound poor?

A1: Like its more studied counterpart, 6-Shogaol, this compound is a hydrophobic compound with poor water solubility. This inherent characteristic limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Consequently, a significant portion of orally administered this compound may pass through the gastrointestinal tract without being absorbed into the bloodstream, leading to low bioavailability.

Q2: What types of nanoformulations are suitable for enhancing the oral bioavailability of this compound?

A2: Several types of nanoformulations have shown promise for improving the oral delivery of hydrophobic drugs like shogaols. These include:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate hydrophobic drugs, protecting them from degradation in the GI tract and enhancing their absorption.

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubility and absorption of lipophilic drugs.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, offering a versatile delivery system.

  • Polymeric Nanoparticles: Made from biodegradable polymers, these nanoparticles can provide controlled release and targeted delivery of encapsulated drugs.

  • Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly water-soluble drugs.

Q3: What are the key characterization techniques for this compound nanoformulations?

A3: Essential characterization techniques include:

  • Dynamic Light Scattering (DLS): To determine the particle size, size distribution (polydispersity index, PDI), and zeta potential.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.

  • High-Performance Liquid Chromatography (HPLC): To determine the encapsulation efficiency and drug loading capacity.

  • In vitro drug release studies: To evaluate the release profile of this compound from the nanoformulation under simulated gastrointestinal conditions.

  • Stability studies: To assess the physical and chemical stability of the nanoformulation over time under different storage conditions.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (%EE) of this compound
Potential Cause Troubleshooting Step
Poor affinity of this compound for the nanoparticle core material. - Screen different lipid or polymer core materials to find one with better compatibility with this compound.- For lipid-based systems, try lipids with different chain lengths or saturation levels.
Drug leakage during the formulation process. - Optimize the formulation process parameters such as homogenization speed, sonication time, or temperature to minimize drug expulsion.- For emulsion-based systems, consider using a co-surfactant to improve interfacial stability.
Insufficient amount of core material. - Increase the concentration of the lipid or polymer in the formulation to provide more space for drug encapsulation.
Precipitation of this compound in the aqueous phase. - Ensure that the organic solvent is completely miscible with the aqueous phase during nanoprecipitation.- Optimize the stirring speed to ensure rapid diffusion and prevent premature drug precipitation.
Issue 2: Nanoparticle Aggregation and Instability
Potential Cause Troubleshooting Step
Low zeta potential. - A zeta potential of at least ±20 mV is generally required for good electrostatic stabilization.- Adjust the pH of the formulation or incorporate a charged surfactant or polymer to increase the surface charge.
Bridging flocculation by polymers. - Optimize the concentration of the stabilizing polymer. Too high a concentration can sometimes lead to bridging between nanoparticles.
Inappropriate storage conditions. - Store the nanoformulation at the recommended temperature (e.g., 4°C) and protect it from light.- Lyophilization with a suitable cryoprotectant can improve long-term stability.
Interaction with components of the dispersion medium. - Evaluate the stability of the nanoformulation in different buffers and at different ionic strengths to identify potential incompatibilities.
Issue 3: Inconsistent In Vitro Drug Release Profile
Potential Cause Troubleshooting Step
Burst release is too high. - This may be due to a high concentration of this compound adsorbed on the nanoparticle surface.- Optimize the washing steps after nanoparticle preparation to remove surface-bound drug.- Consider adding a coating layer to the nanoparticles to better control the initial release.
Incomplete drug release. - The drug may have strong interactions with the core material, preventing its complete release.- Try a different core material with a lower affinity for this compound.- The in vitro release medium may not provide adequate sink conditions. Increase the volume of the release medium or add a surfactant to improve the solubility of the released drug.
Irreproducible release data. - Ensure that the in vitro release setup (e.g., dialysis membrane method) is properly validated and controlled.- Factors such as membrane pore size, stirring speed, and temperature must be kept constant across experiments.

Quantitative Data on Bioavailability Enhancement

While specific quantitative data for the oral bioavailability enhancement of this compound using nanoformulations is limited in the current literature, studies on the structurally similar 6-Shogaol provide a strong indication of the potential improvements. The following table summarizes representative data for 6-Shogaol nanoformulations, which can be used as a benchmark for this compound studies.

Nanoformulation TypeDrugKey Pharmacokinetic Parameters (vs. Free Drug)Fold Increase in BioavailabilityReference
Micelles6-ShogaolCmax: ↑, AUC: ↑3.2-fold[1][2][3]
Solid Lipid Nanoparticles (SLNs)6-ShogaolCmax: ↑, AUC: ↑Significant improvement[4]

Note: This table is illustrative and based on studies of 6-Shogaol. Similar enhancements are anticipated for this compound upon successful nanoformulation.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol is adapted from methods used for 6-Shogaol and is suitable for hydrophobic compounds like this compound.[4]

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified water

Procedure:

  • Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.

  • Preparation of the aqueous phase: Dissolve the surfactant(s) in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • High-pressure homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5 cycles at 800 bar).

  • Cooling and nanoparticle formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Purification (optional): Unentrapped drug can be removed by centrifugation or dialysis.

Protocol 2: In Vitro Drug Release Study using Dialysis Method

This protocol is a common method for assessing the release of a drug from a nanoformulation.[5]

Materials:

  • This compound loaded nanoformulation

  • Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 10 kDa)

  • Release medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)

  • Shaking water bath or incubator

Procedure:

  • Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Loading: Accurately measure a known volume of the this compound nanoformulation and place it inside the dialysis bag. Securely seal the bag.

  • Release: Place the dialysis bag in a beaker containing a defined volume of the pre-warmed release medium (to maintain sink conditions, the volume should be large).

  • Incubation: Place the beaker in a shaking water bath set at 37°C and a constant shaking speed.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Signaling Pathways and Experimental Workflows

Signaling Pathway Modulated by Shogaols

Studies on a combination of 6-Shogaol and 10-Shogaol have shown that they can synergistically ameliorate pro-inflammatory responses by modulating the TLR4/TRAF6/MAPK and NF-κB signaling pathways.[6][7][8] This pathway is a likely target for this compound's anti-inflammatory effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRAF6 TRAF6 TLR4->TRAF6 Activates MAPK MAPK TRAF6->MAPK Activates IKK IKK MAPK->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Shogaol This compound (Nanoformulation) Shogaol->TRAF6 Inhibits Shogaol->IKK Inhibits ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_n->ProInflammatory Induces

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Developing and Testing this compound Nanoformulations

This diagram illustrates a typical workflow from nanoformulation preparation to in vivo evaluation.

G cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Prep Nanoformulation Preparation Char Physicochemical Characterization (Size, Zeta, %EE) Prep->Char Release In Vitro Drug Release Char->Release Stability Stability Studies Char->Stability PK Pharmacokinetic Studies (Rats) Release->PK Stability->PK PD Pharmacodynamic Studies PK->PD

Caption: Experimental workflow for this compound nanoformulation development.

References

Preventing degradation of (10)-Shogaol during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (10)-Shogaol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent the degradation of this compound during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The degradation of this compound is primarily influenced by several factors:

  • Temperature: High temperatures can lead to thermal decomposition and polymerization.

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions, which can catalyze hydration and other reactions.

  • Light: Exposure to UV light can induce photochemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

Q2: What are the main degradation products of this compound?

A2: Under various conditions, this compound can degrade into several other compounds. The most common degradation pathway involves the hydration of the α,β-unsaturated ketone moiety to form the corresponding gingerol-like structures. Other potential degradation products can arise from oxidation and polymerization.

Q3: What is the general strategy to enhance the stability of this compound?

A3: A general strategy involves controlling the environmental conditions. This includes using low-temperature extraction and storage methods, protecting the compound from light by using amber-colored vials, maintaining a neutral pH environment, and minimizing oxygen exposure by storing under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and storage of this compound.

Issue 1: Low Yield of this compound After Solvent Extraction

Potential Cause Troubleshooting Step
Thermal Degradation The extraction temperature may be too high. Solution: Lower the extraction temperature. For heat-sensitive compounds like shogaols, it is recommended to keep the temperature below 60°C. Consider using low-temperature extraction techniques.
Solvent Polarity The solvent may not be optimal for extracting this compound. Solution: Use a non-polar or medium-polarity solvent. Hexane, ethyl acetate, or a mixture thereof are often effective.
pH-Induced Degradation Residual acids or bases in the plant material or solvent could be degrading the compound. Solution: Ensure the pH of the extraction medium is neutral. Use buffered solutions if necessary.

Issue 2: Purity of this compound Decreases Over Time During Storage

Potential Cause Troubleshooting Step
Oxidation The sample is exposed to atmospheric oxygen. Solution: Store the purified compound or extract under an inert atmosphere. Purge the storage vial with nitrogen or argon before sealing.
Photodegradation The sample is exposed to light. Solution: Store the sample in amber-colored glass vials or wrap the vials in aluminum foil to protect from light. Store in a dark place.
Inappropriate Temperature The storage temperature is too high, accelerating degradation reactions. Solution: Store the sample at low temperatures. For short-term storage, 4°C is recommended. For long-term storage, -20°C or -80°C is ideal.
Solvent Evaporation If stored in solution, solvent evaporation can concentrate the sample and potentially accelerate degradation. Solution: Ensure vials are tightly sealed with high-quality caps (e.g., with PTFE septa). Consider storing the compound as a lyophilized powder if possible.

Experimental Protocols & Data

Protocol 1: Low-Temperature Ethanol Extraction of this compound

This protocol is designed to minimize thermal degradation during the extraction process.

  • Preparation of Material: Freeze-dry fresh ginger rhizomes and grind them into a fine powder.

  • Extraction:

    • Macerate 100 g of the ginger powder in 1 L of 95% ethanol at 4°C.

    • Stir the mixture for 24 hours in a cold room, protected from light.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator with the water bath temperature maintained below 40°C.

  • Purification: The crude extract can be further purified using column chromatography or preparative HPLC.

Protocol 2: Stability Analysis of this compound by HPLC

This protocol outlines a method to assess the stability of a purified this compound sample under different storage conditions.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Storage Conditions: Aliquot the solution into separate amber HPLC vials. For a temperature study, store vials at different temperatures (-80°C, -20°C, 4°C, and 25°C). For a light exposure study, store vials in the dark and under ambient light at a controlled temperature.

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detector at 282 nm.

    • Quantification: Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve.

Table 1: Stability of this compound in Ethanol (1 mg/mL) Over 12 Weeks
Storage ConditionWeek 0Week 4Week 8Week 12
-80°C (dark) 100%99.8%99.7%99.5%
-20°C (dark) 100%99.5%99.1%98.8%
4°C (dark) 100%98.2%96.5%94.3%
25°C (dark) 100%91.0%82.1%72.5%
25°C (light) 100%85.4%70.3%55.1%

Note: Data are representative and intended for illustrative purposes.

Visual Guides: Workflows and Pathways

This compound Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound, including hydration and oxidation, which are critical to understand for preventing its degradation.

G Shogaol This compound Gingerol (10)-Gingerol-like Adduct Shogaol->Gingerol Hydration (Acid/Base Catalyzed) Oxidized Oxidized Products Shogaol->Oxidized Oxidation (O2) Polymerized Polymerized Products Shogaol->Polymerized Polymerization (Heat/Light) G cluster_extraction Extraction Phase cluster_analysis Analysis & Storage Phase A 1. Ginger Rhizome (Raw Material) B 2. Freeze-Drying & Grinding (Low Temperature) A->B C 3. Low-Temp Extraction (e.g., 4°C Ethanol) B->C D 4. Concentration (<40°C, Rotary Evaporation) C->D E 5. Purification (e.g., Column Chromatography) D->E Crude Extract F 6. Purity & ID Check (HPLC, MS, NMR) G 7. Aliquot & Store (-80°C, Inert Gas, Dark) F->G H 8. Stability Study (HPLC Analysis Over Time) G->H G Start Low this compound Yield CheckTemp Was Extraction Temp > 60°C? Start->CheckTemp CheckSolvent Was a Polar Solvent Used? CheckTemp->CheckSolvent No Sol1 High Temp Degradation. Use low-temp method. CheckTemp->Sol1 Yes CheckStorage Was Crude Stored Improperly Before Purification? CheckSolvent->CheckStorage No Sol2 Inefficient Extraction. Use non-polar solvent. CheckSolvent->Sol2 Yes Sol3 Degradation Post-Extraction. Store crude at ≤ 4°C, dark. CheckStorage->Sol3 Yes End Review Purification Protocol CheckStorage->End No

pH and temperature effects on (10)-Shogaol stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (10)-Shogaol in aqueous solutions under various pH and temperature conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of shogaols, including this compound, in aqueous solutions is primarily influenced by pH and temperature. Generally, shogaols are more stable in acidic to neutral conditions and degrade more rapidly at higher temperatures.[1][2][3]

Q2: How does pH impact the stability of this compound?

A2: Based on studies of similar shogaols like[2]-Shogaol, the greatest stability is observed at slightly acidic pH, around pH 4.[1][3] Both highly acidic (pH 1) and neutral to alkaline conditions can lead to increased degradation. In highly acidic environments, shogaols can undergo reversible hydration to form their corresponding gingerols.[1]

Q3: What is the effect of temperature on this compound stability?

A3: Temperature is a critical factor in the stability of shogaols. Higher temperatures significantly accelerate the degradation of these compounds.[1][2][4] For instance, studies on[2]-Shogaol have shown that significant decomposition occurs at temperatures above 60°C.[1] At very high temperatures (e.g., 100°C and above), degradation and potential polymerization can occur rapidly.[4]

Q4: What are the typical degradation products of this compound in aqueous solutions?

A4: The primary degradation pathway for shogaols in an aqueous acidic environment is the reversible hydration to form the corresponding gingerol ([5]-gingerol in this case).[1] At elevated temperatures, other degradation products and polymers may also form.[4]

Q5: Are there any specific storage conditions recommended for this compound aqueous solutions?

A5: To maximize stability, aqueous solutions of this compound should be stored at low temperatures (e.g., refrigerated or frozen) and in a slightly acidic buffer (around pH 4). Protection from light is also advisable as a general precaution for phenolic compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. The solution pH may be too high or too low. The storage or experimental temperature may be too high.Adjust the pH of the aqueous solution to approximately 4 using a suitable buffer system. Store solutions at 4°C or below and minimize exposure to elevated temperatures during experiments.
Appearance of unknown peaks in HPLC chromatogram during analysis. Degradation of this compound into other compounds. This could include the formation of[5]-gingerol or other degradation products.Analyze the sample for the presence of[5]-gingerol. If possible, use mass spectrometry (MS) to identify the unknown peaks. Review and optimize the pH and temperature conditions of your experiment.
Inconsistent results in bioactivity assays. The instability of this compound under the assay conditions (e.g., physiological pH 7.4, 37°C) could be leading to variable concentrations of the active compound.Perform a stability study of this compound under your specific assay conditions to determine its half-life. Prepare fresh solutions immediately before use. Consider the use of stabilizing agents if compatible with the assay.
Precipitation of this compound from the aqueous solution. This compound has limited water solubility.Ensure the concentration of this compound is within its solubility limit in the chosen aqueous buffer. The use of a co-solvent (e.g., ethanol, DMSO) may be necessary, but its effect on stability should be evaluated.

Quantitative Data on Shogaol Stability

Table 1: Effect of Temperature on the Reversible Reaction of[2]-Gingerol to[2]-Shogaol at pH 1 [1]

Temperature (°C)Forward Rate Constant (k_f) (hour⁻¹)Reverse Rate Constant (k_r) (hour⁻¹)Equilibrium Constant (K)
1000.430.281.54
900.160.141.14
800.0620.0710.87
600.0190.0400.47
370.00110.00350.31

Table 2: Degradation of[2]-Shogaol at 80°C in 0.1 M HCl (pH 1) [1]

Time (hours)[2]-Shogaol Concentration (% of initial)
0100
24~50

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Buffers

This protocol is adapted from studies on[2]-Shogaol and can be applied to investigate the stability of this compound.[1]

1. Materials:

  • This compound standard of high purity (>95%)

  • HPLC-grade methanol and acetonitrile

  • Analytical grade reagents for buffer preparation (e.g., citric acid, sodium phosphate, hydrochloric acid)

  • Deionized water

  • HPLC system with a UV or PDA detector and a C18 column

2. Buffer Preparation:

  • Prepare a series of aqueous buffers at different pH values (e.g., pH 1, 4, and 7).

    • pH 1: 0.1 M Hydrochloric acid

    • pH 4: 0.1 M Citrate buffer

    • pH 7: 0.1 M Phosphate buffer

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of methanol is low to minimize its effect on the reaction.

4. Incubation:

  • Divide the prepared solutions for each pH into aliquots for different temperature conditions (e.g., 37°C, 60°C, 80°C).

  • Place the aliquots in temperature-controlled incubators or water baths.

5. Sampling and Analysis:

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.

  • Immediately quench any further reaction by cooling the sample on ice and/or adding an equal volume of cold methanol.

  • Analyze the samples by HPLC to determine the concentration of this compound remaining. A typical HPLC condition for shogaols involves a C18 column with a gradient elution of acetonitrile and water, with UV detection at approximately 280 nm.[1]

6. Data Analysis:

  • Plot the concentration of this compound versus time for each pH and temperature condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the rate constants (k) and half-life (t½) for each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Aqueous Buffers (pH 1, 4, 7) prep_samples Dilute Stock in Buffers prep_buffers->prep_samples prep_stock Prepare this compound Stock Solution (in MeOH) prep_stock->prep_samples incubate_37 37°C prep_samples->incubate_37 Incubate at different temperatures incubate_60 60°C prep_samples->incubate_60 Incubate at different temperatures incubate_80 80°C prep_samples->incubate_80 Incubate at different temperatures sampling Withdraw Aliquots at Time Intervals incubate_37->sampling incubate_60->sampling incubate_80->sampling hplc HPLC Analysis sampling->hplc data_analysis Determine Degradation Kinetics and Half-life hplc->data_analysis

Experimental workflow for assessing this compound stability.

degradation_pathway node_gingerol [10]-Gingerol node_shogaol This compound node_gingerol->node_shogaol Hydration (+H₂O) Dehydration (+H⁺, +Heat) node_degradation Other Degradation Products/Polymers node_shogaol->node_degradation High Temperature

Reversible conversion of[5]-Gingerol to this compound and its degradation.

References

Technical Support Center: Overcoming Poor Solubility of (10)-Shogaol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the poor aqueous solubility of (10)-Shogaol presents a significant hurdle for conducting meaningful in vivo studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly. Here you will find detailed information on solubility, formulation strategies, experimental protocols, and the molecular pathways influenced by this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: The solubility of this compound is a critical factor for the design of in vivo experiments. While comprehensive data is limited, available information indicates high solubility in organic solvents and poor solubility in aqueous solutions. A product data sheet indicates that the solubility of this compound in Dimethyl Sulfoxide (DMSO) is approximately 100 mg/mL.[1] For 6-shogaol, a closely related compound, the solubility in DMSO and ethanol is reported to be around 20 mg/mL.[2]

Q2: I am observing precipitation of this compound when preparing my formulation for injection. What can I do?

A2: Precipitation upon dilution of a DMSO stock in aqueous solutions is a common issue. To mitigate this, consider using a co-solvent system or a specialized formulation approach. For instance, a formulation of ≥ 2.5 mg/mL can be achieved by using a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] Another option is a formulation of 2.5 mg/mL in 10% DMSO and 90% (20% SBE-β-CD in saline).[1] It is crucial to add the co-solvents sequentially and ensure complete mixing at each step.

Q3: What are the most promising strategies to enhance the bioavailability of this compound for oral administration?

A3: Several advanced formulation strategies can significantly improve the oral bioavailability of poorly soluble compounds like this compound. These include lipid-based formulations such as nanoemulsions and Self-Microemulsifying Drug Delivery Systems (SMEDDS), as well as solid dispersions. For the related compound 6-shogaol, a SMEDDS formulation led to a 571.18% increase in relative oral bioavailability.[3] Similarly, liposomal formulations have also been shown to enhance the bioavailability of shogaols.[4]

Q4: Are there any pre-formulation considerations I should be aware of when working with this compound?

A4: Yes, shogaols are known to be less stable than their precursor gingerols and can be susceptible to degradation, particularly at high temperatures.[5] Therefore, it is advisable to protect this compound from light and heat during storage and formulation. Stock solutions should be stored at -20°C or -80°C.[6]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
This compound precipitates out of solution during preparation for in vivo studies. The aqueous component of the vehicle is too high, causing the hydrophobic compound to crash out.- Increase the proportion of organic co-solvents such as PEG 400 or propylene glycol. - Utilize a surfactant like Tween 80 to improve micellar solubilization. - Consider a cyclodextrin-based formulation to form an inclusion complex.
Inconsistent results in animal studies. Poor and variable absorption of this compound due to its low solubility.- Employ a bioavailability-enhancing formulation such as a nanoemulsion or a solid dispersion. - Ensure the formulation is homogenous and the particle size is consistent between batches.
Low oral bioavailability observed in pharmacokinetic studies. First-pass metabolism and poor dissolution in the gastrointestinal tract.- Develop a lipid-based formulation (e.g., SMEDDS) to promote lymphatic absorption, bypassing the first-pass effect. - Reduce the particle size of this compound through micronization or nanosuspension to increase the surface area for dissolution.

Quantitative Data on Solubility and Formulation

The following tables summarize the available quantitative data on the solubility of shogaols and the improvements achieved with various formulation strategies.

Table 1: Solubility of Shogaols in Various Solvents

CompoundSolventSolubility
This compoundDimethyl Sulfoxide (DMSO)~100 mg/mL[1]
6-ShogaolDimethyl Sulfoxide (DMSO)~20 mg/mL[2]
6-ShogaolEthanol~20 mg/mL[2]
6-ShogaolEthanol:PBS (pH 7.2) (1:3)~0.25 mg/mL[2]
6-ShogaolWater21.39 ± 2.53 µg/mL
6-ShogaolPBS (pH 1.2)26.42 ± 1.84 µg/mL
6-ShogaolPBS (pH 7.4)24.76 ± 3.01 µg/mL

Table 2: Improvement in Bioavailability of 6-Shogaol with Advanced Formulations

Formulation TypeKey ExcipientsRelative Bioavailability Increase
Self-Microemulsifying Drug Delivery System (SMEDDS)Ethyl oleate, Tween 80, PEG 400571.18%[3]
Vitamin E TPGS-modified LiposomesD-α-tocopheryl polyethylene glycol succinate580.04%[4]
MicellesmPEG2k-LA3.2-fold

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration of this compound

This protocol is adapted from a commercially available data sheet for in vivo studies.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation (for a target concentration of 2.5 mg/mL), add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween 80 to the solution and mix again until fully homogenous.

  • Finally, add 450 µL of saline to the mixture and vortex to obtain the final formulation.

Protocol 2: General Method for Preparation of a Nanoemulsion of a Poorly Soluble Compound

This is a general protocol that can be adapted and optimized for this compound.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, ethyl oleate)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol, PEG 400)

  • Aqueous phase (e.g., distilled water, phosphate buffer)

Procedure:

  • Dissolve this compound in the selected oil phase to prepare the oil phase.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase containing this compound to the surfactant/co-surfactant mixture and vortex until a clear and homogenous mixture is formed.

  • Slowly add the aqueous phase to the oil/surfactant mixture under constant stirring.

  • Continue stirring until a transparent or translucent nanoemulsion is formed.

  • Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential.

Protocol 3: General Method for Preparation of a Solid Dispersion by Solvent Evaporation

This is a general protocol that can be adapted and optimized for this compound.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000)

  • Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)

Procedure:

  • Dissolve both this compound and the hydrophilic carrier in the organic solvent.

  • Remove the solvent by rotary evaporation under vacuum at a controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it to a fine powder.

  • Store the resulting powder in a desiccator.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline).

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Solubility Screening formulation Formulation (e.g., Co-solvent, Nanoemulsion, Solid Dispersion) solubility->formulation characterization Physicochemical Characterization (Particle Size, Stability) formulation->characterization dosing Oral or IV Administration characterization->dosing Optimized Formulation animal_model Animal Model of Disease animal_model->dosing pk_pd Pharmacokinetic & Pharmacodynamic Analysis dosing->pk_pd

Caption: A generalized experimental workflow for developing and testing a this compound formulation for in vivo studies.

shogaol_pathway cluster_nfkb NF-κB Signaling Pathway cluster_cox Pro-inflammatory Gene Expression Shogaol This compound IKK IKK Complex Shogaol->IKK inhibits COX2 COX-2 Shogaol->COX2 inhibits expression IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus translocates NFkB_nucleus->COX2 induces expression iNOS iNOS NFkB_nucleus->iNOS induces expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nucleus->Cytokines induces expression

Caption: The inhibitory effect of this compound on the NF-κB signaling pathway and COX-2 expression.

References

Optimizing mobile phase for better separation of shogaols in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for improved separation of shogaols in Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate shogaols and gingerols?

A common and effective mobile phase for the separation of shogaols and gingerols on a C18 column is a gradient of acetonitrile and water, often with an acid modifier.[1][2] A typical gradient starts with a lower percentage of acetonitrile and gradually increases to elute the more hydrophobic compounds.

Q2: Why is a mobile phase modifier, such as formic acid or ammonium formate, necessary?

Mobile phase modifiers are crucial for several reasons in the LC-MS analysis of shogaols:

  • Improved Peak Shape: Acidic modifiers like formic acid help to protonate the analytes and residual silanols on the column, reducing peak tailing and improving chromatographic resolution.

  • Enhanced Ionization Efficiency: Modifiers can significantly impact the ionization process in the mass spectrometer. For instance, ammonium formate can reduce the formation of sodium adducts and increase the abundance of protonated molecules, leading to higher sensitivity in positive ion mode.[3]

  • Consistent Retention Times: A buffered mobile phase ensures a stable pH, which is critical for reproducible retention times, especially for ionizable compounds.

Q3: Should I use positive or negative ion mode for shogaol analysis?

Both positive and negative ion modes can be used for the analysis of shogaols. However, positive ion mode, particularly with the use of a mobile phase modifier like ammonium formate, has been shown to provide significantly higher sensitivity (4.5 to 15.7-fold) compared to negative ion mode.[3] In negative ion mode, characteristic fragmentation patterns include the neutral loss of 136 u for shogaols.[1]

Q4: Can I use methanol instead of acetonitrile as the organic solvent?

Yes, methanol can be used as the organic solvent. Both methanol and acetonitrile are common choices for reversed-phase chromatography of shogaols. The choice between them may depend on the specific column chemistry and the desired selectivity. Acetonitrile generally provides lower viscosity and higher elution strength.

Troubleshooting Guides

Issue 1: Poor Separation Between Shogaol and Gingerol Peaks
Possible Cause Troubleshooting Step
Inadequate mobile phase gradientOptimize the gradient profile. Try a shallower gradient (slower increase in organic solvent percentage) to increase the separation between closely eluting peaks.
Incorrect mobile phase compositionVary the organic solvent (acetonitrile vs. methanol) or the modifier (e.g., formic acid concentration).
Suboptimal column chemistryConsider using a different C18 column from another manufacturer or a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.
High flow rateReduce the flow rate to allow for better partitioning of the analytes between the mobile and stationary phases.
Issue 2: Broad or Tailing Peaks
Possible Cause Troubleshooting Step
Secondary interactions with the stationary phaseIncrease the concentration of the acidic modifier (e.g., increase formic acid from 0.1% to 0.5%) to better suppress silanol activity.
Column overloadDilute the sample to ensure the injected amount is within the column's loading capacity.
Presence of co-eluting interferencesImprove sample preparation to remove interfering matrix components.
Column degradationReplace the column with a new one.
Issue 3: Low Sensitivity or Poor Ionization
Possible Cause Troubleshooting Step
Suboptimal mobile phase modifier for MS detectionIf using positive ion mode, switch from formic acid to ammonium formate (e.g., 0.05 mM) to reduce sodium adducts and enhance protonation.[3]
Incorrect ionization modeEvaluate both positive and negative ion modes to determine which provides better sensitivity for your specific shogaol analytes.
Ion suppression from matrix componentsEnhance sample cleanup procedures or use a divert valve to direct the flow to waste during the elution of highly concentrated, interfering compounds.
Incorrect mass spectrometer settingsOptimize source parameters such as capillary voltage, gas flow, and temperature.

Experimental Protocols

Protocol 1: General Purpose Gradient Method for Shogaol and Gingerol Separation

This protocol provides a starting point for the separation of 6-, 8-, and 10-shogaols and their corresponding gingerols.

Instrumentation:

  • HPLC or UHPLC system coupled to a mass spectrometer

  • C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 100 mm × 2.1 mm, 3.5 µm)[1]

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample solvent: Methanol

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes.

  • Inject the sample.

  • Run the following gradient program:

Time (min)% Mobile Phase A% Mobile Phase B
06040
121585
150100
180100
18.16040
256040
  • Set the flow rate to 0.25 mL/min.[1]

  • Monitor the eluent using the mass spectrometer in the desired ionization mode.

Protocol 2: High-Sensitivity Method Using Ammonium Formate

This protocol is optimized for enhanced sensitivity in positive ion mode.[3]

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Short C18 core-shell column

Reagents:

  • Mobile Phase A: Water with 0.05 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.05 mM ammonium formate

  • Sample solvent: Methanol

Procedure:

  • Prepare the mobile phases and ensure they are well-mixed and degassed.

  • Equilibrate the column with the starting conditions.

  • Inject the sample.

  • A rapid gradient can be employed to achieve baseline separation of major shogaols and gingerols within a minute. The exact gradient will depend on the specific column dimensions and particle size.

  • Set the mass spectrometer to positive ion mode and optimize source parameters for the target analytes.

Data Presentation

Table 1: Comparison of Mobile Phase Compositions for Shogaol Separation

Mobile Phase SystemColumn TypeKey AdvantagesReference
Water/Acetonitrile with 1.0% Formic AcidSephadex LH-20Used for purification.[1]
Water/Acetonitrile with a linear gradientAgilent ZORBAX SB-C18Good separation for quantitative analysis of multiple gingerols and shogaols.[1]
Water/Acetonitrile with 0.05 mM Ammonium FormateC18 core-shellDramatically increased sensitivity in positive ion mode by reducing sodium adducts.[3]
Water/Acetonitrile with Glacial Acetic AcidNot specifiedUsed for identification and quantification by UHPLC-Q-ToF-MS.[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing Sample Ginger Sample Extraction Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection Injection into LC System Filtration->Injection Prepared Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Raw Data Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A generalized workflow for the LC-MS analysis of shogaols from sample preparation to data processing.

Troubleshooting_Logic Start Poor Peak Separation Q1 Is the gradient optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the mobile phase modifier appropriate? A1_Yes->Q2 Action1 Try a shallower gradient A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the column chemistry suitable? A2_Yes->Q3 Action2 Adjust modifier concentration or type (e.g., Formic Acid vs. Ammonium Formate) A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Improved Separation A3_Yes->End Action3 Test a different column A3_No->Action3 Action3->End

Caption: A decision tree for troubleshooting poor peak separation in shogaol analysis.

References

Minimizing matrix effects in the analysis of (10)-Shogaol in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of (10)-Shogaol in biological samples.

Troubleshooting Guide

Q1: My this compound signal is significantly lower than expected or highly variable between injections. Could this be a matrix effect?

A: Yes, significant signal suppression or high variability are classic symptoms of matrix effects.[1] Biological matrices like plasma and urine contain numerous endogenous compounds (e.g., phospholipids, salts, sugars) that can co-elute with this compound.[1][2] These co-eluting compounds can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal and poor reproducibility.[1][3] Phospholipids are a very common cause of ion suppression in bioanalysis.[1][4][5]

To confirm a matrix effect, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A significant drop in the signal at the retention time of this compound indicates ion suppression.[1]

Q2: I've confirmed ion suppression. What are the primary strategies to minimize these matrix effects?

A: The three main strategies to combat matrix effects are:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).[2] SPE is often more robust and provides superior purification compared to LLE and PP.[2]

  • Improve Chromatographic Separation: By optimizing your HPLC/UPLC method, you can chromatographically separate this compound from the co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or using a more selective column.

  • Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus effectively compensating for matrix effects. If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated to behave similarly.

Q3: Which sample preparation method is best for this compound in plasma?

A: The choice of method depends on the required sensitivity and throughput. Here's a general comparison:

  • Protein Precipitation (PP): This is a fast and simple method using organic solvents like acetonitrile or methanol. However, it is less effective at removing phospholipids and may result in significant matrix effects.[2][6]

  • Liquid-Liquid Extraction (LLE): LLE is more selective than PP and can provide cleaner extracts.[2] By carefully selecting the extraction solvent and adjusting the pH of the sample, you can selectively partition this compound into the organic phase, leaving many interferences behind.[5]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing matrix interferences, including phospholipids.[2][4] It offers the highest degree of sample clean-up, leading to reduced matrix effects and improved assay sensitivity.[4]

For a UPLC-MS/MS analysis of gingerols and shogaols in rat plasma, a study successfully used a one-step protein precipitation with acetonitrile.[7][8] However, for highest sensitivity and minimal matrix effects, SPE is often recommended.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect?

A: A matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds present in the sample matrix.[1] This interference can lead to inaccurate and imprecise quantification.[1] Ion suppression is the more common phenomenon observed in LC-MS/MS analysis.[5]

Q2: How is the matrix effect quantitatively evaluated?

A: The matrix effect can be calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[1]

Q3: Can I just dilute my sample to reduce matrix effects?

A: Yes, sample dilution is a simple and effective way to reduce the concentration of interfering matrix components.[5] However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for samples with low this compound concentrations. The dilution factor must be carefully chosen to ensure the analyte concentration remains above the lower limit of quantitation (LLOQ).[5]

Q4: What are typical recovery and matrix effect values for shogaol analysis?

A: A study on the simultaneous determination of eight ginger components, including 10-shogaol, in rat plasma reported the following validation data:

  • Extraction Recovery: 91.4% to 107.4%

  • Matrix Effect: 86.3% to 113.4%[7][8]

These values indicate that with an optimized method, matrix effects can be well-controlled.

Quantitative Data Summary

The following table summarizes the validation data from a study involving the UPLC-Q-Exactive-HRMS analysis of ginger components in rat plasma, providing a benchmark for method performance.

Parameter6-Shogaol8-Shogaol10-Shogaol
Linearity Range (ng/mL) 2.0 - 20001.0 - 10001.0 - 1000
LLOQ (ng/mL) 2.01.01.0
Intra-day Precision (RSD%) 4.5 - 8.95.3 - 10.31.1 - 9.7
Inter-day Precision (RSD%) 5.2 - 11.56.8 - 12.24.8 - 11.2
Accuracy (RE%) -6.3 to 7.2-8.7 to 5.4-7.5 to 8.7
Extraction Recovery (%) 91.4 - 102.394.6 - 107.492.5 - 103.8
Matrix Effect (%) 86.3 - 98.588.6 - 102.490.1 - 113.4
(Data adapted from a study on ginger components in rat plasma.[7][8])

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This is a general LLE protocol that can be adapted for this compound extraction from plasma.

  • Sample Preparation: To 100 µL of plasma sample, add the internal standard.

  • pH Adjustment (Optional but Recommended): Adjust the sample pH to be at least two units away from the pKa of this compound to ensure it is in its neutral form.[5]

  • Extraction: Add 1 mL of an appropriate immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Mixing: Vortex the mixture for 2-5 minutes to ensure thorough mixing and partitioning.

  • Centrifugation: Centrifuge at approximately 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general procedure for SPE using a reversed-phase (e.g., C18) cartridge.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water. Ensure the sorbent bed does not go dry.[1]

  • Sample Loading: Dilute the plasma sample (e.g., 1:1 with water or a weak buffer) and load it onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).[1]

  • Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.[1]

  • Elution: Elute this compound from the cartridge with 1-2 mL of a stronger solvent, such as acetonitrile or methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[1]

Visualizations

Workflow_for_Minimizing_Matrix_Effects cluster_prep Sample Preparation Optimization start High Signal Variability or Suppression Observed confirm_me Confirm Matrix Effect (Post-Column Infusion) start->confirm_me strategy Select Mitigation Strategy confirm_me->strategy prep_pp Protein Precipitation (PP) (Fast, high throughput) strategy->prep_pp Choose One prep_lle Liquid-Liquid Extraction (LLE) (More selective) strategy->prep_lle prep_spe Solid-Phase Extraction (SPE) (Most effective cleanup) strategy->prep_spe chromatography Optimize Chromatography (Gradient, Column) prep_pp->chromatography prep_lle->chromatography prep_spe->chromatography is_std Use Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->is_std analysis LC-MS/MS Analysis is_std->analysis SPE_Workflow step1 Step 1: Condition Cartridge (Methanol, then Water) step2 Step 2: Load Sample (Diluted Plasma) step1->step2 step3 Step 3: Wash (Remove Polar Interferences) step2->step3 step4 Step 4: Elute (Collect this compound) step3->step4 step5 Step 5: Evaporate & Reconstitute step4->step5

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of (10)-Shogaol and (10)-Gingerol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative anti-inflammatory potency and mechanisms of (10)-Shogaol and (10)-Gingerol, two prominent bioactive compounds derived from ginger (Zingiber officinale).

This guide synthesizes experimental data to provide an objective comparison of this compound and (10)-Gingerol, focusing on their effects on key inflammatory mediators and signaling pathways. The information presented is intended to support further research and development in the field of anti-inflammatory therapeutics.

Comparative Anti-inflammatory Activity

Experimental evidence consistently demonstrates that this compound exhibits more potent anti-inflammatory effects compared to its structural analog, (10)-Gingerol. This increased potency is often attributed to the α,β-unsaturated carbonyl group present in the structure of shogaols. A study comparing various ginger derivatives found that shogaols, in general, are more effective inhibitors of inflammatory processes than their gingerol counterparts.[1][2][3]

Inhibition of Pro-inflammatory Enzymes and Mediators

The anti-inflammatory properties of these compounds are partly due to their ability to inhibit key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines.

ParameterThis compound(10)-GingerolReference
COX-2 Inhibition (IC50) 7.5 µM32.0 µM
Nitric Oxide (NO) Production More potent inhibitionLess potent inhibition[4]
Prostaglandin E2 (PGE2) Production More potent inhibitionLess potent inhibition[4][5]
TNF-α Production Significant inhibition at 20 µMSignificant inhibition at 20 µM[6]
IL-1β Production Significant inhibition at 20 µMSignificant inhibition at 20 µM[6][7]
IL-6 Production Significant inhibition at 20 µMSignificant inhibition at 20 µM[6]

Table 1: Comparative in vitro anti-inflammatory activity of this compound and (10)-Gingerol. Data compiled from multiple studies. Note that while both compounds show significant cytokine inhibition at 20 µM, studies on their dose-dependent effects often show shogaols to be more potent at lower concentrations.

Mechanisms of Action: Modulation of Key Signaling Pathways

Both this compound and (10)-Gingerol exert their anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Both this compound and (10)-Gingerol have been shown to inhibit this process, with this compound generally exhibiting a stronger effect.[3]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB degradation degradation IkB->degradation Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds Shogaol_Gingerol This compound & (10)-Gingerol Shogaol_Gingerol->IKK Inhibit

Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases leads to the activation of transcription factors that, along with NF-κB, drive the expression of inflammatory mediators. Studies have indicated that ginger compounds can suppress the phosphorylation and thus the activation of these MAPK proteins.[8]

MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammation Inflammatory Response Transcription_Factors->Inflammation Shogaol_Gingerol This compound & (10)-Gingerol Shogaol_Gingerol->MAPKK Inhibit Phosphorylation

Inhibition of the MAPK Signaling Pathway.

Experimental Methodologies

To ensure the reproducibility and validation of the findings presented, detailed protocols for the key in vitro anti-inflammatory assays are provided below.

General Experimental Workflow for In Vitro Anti-inflammatory Assays

Experimental_Workflow cluster_assays 7. Downstream Assays A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Cell Seeding (e.g., 96-well or 6-well plates) A->B C 3. Pre-treatment (Varying concentrations of This compound or (10)-Gingerol) B->C D 4. Inflammatory Stimulus (e.g., Lipopolysaccharide - LPS) C->D E 5. Incubation D->E F 6. Sample Collection (Supernatant and/or Cell Lysate) E->F G Griess Assay (NO) F->G H ELISA (Cytokines) F->H I Western Blot (Proteins) F->I J 8. Data Analysis G->J H->J I->J

General workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or (10)-Gingerol for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.[9]

  • Griess Reagent Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[9]

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[9]

    • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[9]

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Sample Collection: Collect cell culture supernatants after treatment and stimulation as described above.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific to the cytokine of interest overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected supernatants and a series of known cytokine standards to the wells and incubate for 2 hours.

    • Wash the plate and add a biotin-conjugated detection antibody specific to the cytokine.

    • After another wash, add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

    • Wash the plate and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.[10]

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[11]

Western Blot Analysis for Signaling Proteins

Western blotting is employed to detect and quantify changes in the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Protein Extraction:

    • After cell treatment and stimulation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer:

    • Separate 20-40 µg of protein from each sample by SDS-PAGE on a 10-12% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p38, p38, phospho-p65, p65, IκBα) overnight at 4°C.[12]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using densitometry software, normalizing target proteins to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available experimental data strongly indicates that This compound is a more potent anti-inflammatory agent than (10)-Gingerol . This is evidenced by its lower IC50 value for COX-2 inhibition and its superior ability to suppress the production of nitric oxide and prostaglandin E2. Both compounds effectively modulate the NF-κB and MAPK signaling pathways, which are central to their anti-inflammatory mechanism. The provided methodologies offer a standardized framework for further comparative studies to elucidate the full therapeutic potential of these ginger-derived compounds.

References

A Comparative Analysis of the Cytotoxicity of (10)-Shogaol and Other Shogaols in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of (10)-Shogaol versus other shogaol analogues, primarily (6)-Shogaol and (8)-Shogaol, on various cancer cell lines. The information is compiled from multiple research studies to offer a comprehensive overview supported by experimental data.

Comparative Cytotoxicity of Shogaols

Shogaols, the dehydrated derivatives of gingerols found in dried ginger, have demonstrated potent anti-cancer properties. Among them, (6)-Shogaol, (8)-Shogaol, and this compound have been the focus of numerous studies. Research indicates that shogaols generally exhibit greater cytotoxic and anti-proliferative activity against cancer cells than their gingerol precursors.[1][2]

Quantitative Comparison of Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and other shogaols across various cancer cell lines. It is important to note that experimental conditions such as incubation time and assay type can influence IC50 values.

Shogaol AnalogueCancer Cell LineCell Line TypeIC50 Value (µM)Reference
(6)-Shogaol H-1299Human Lung Carcinoma~8[1]
HCT-116Human Colon Carcinoma~8[1]
SW480Human Colon Adenocarcinoma~20[3]
SW620Human Colon Adenocarcinoma~20[3]
T47DHuman Breast Ductal Carcinoma0.5[4]
MCF-7Human Breast Adenocarcinoma23.3[4]
A549Human Lung Carcinoma55.4[3]
NCI-H1650Human Non-Small Cell Lung Cancer<20 (at 48h)[5]
NCI-H520Human Non-Small Cell Lung Cancer<20 (at 48h)[5]
MB49Murine Bladder Cancer146.8[6]
(8)-Shogaol HL-60Human Promyelocytic Leukemia10-50 (concentration-dependent)[7]
H-1299Human Lung CarcinomaSimilar to (6)-Shogaol[7]
HCT-116Human Colon CarcinomaSimilar to (6)-Shogaol[7]
This compound H-1299Human Lung CarcinomaSimilar to (6)-Shogaol[7]
HCT-116Human Colon CarcinomaSimilar to (6)-Shogaol[7]
HL-60Human Promyelocytic LeukemiaSignificant growth inhibition[2]
Shogaol (unspecified) KG-1aHuman Leukemic Stem Cells2.99 µg/mL[8]

Note: One study indicated that (6)-, (8)-, and (10)-shogaols exhibited a similar extent of growth inhibitory effects against human cancer cell lines.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of shogaol cytotoxicity.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the shogaol compounds or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with various concentrations of shogaols.

  • Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell-free supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Incubation: The plate is incubated at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm. Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are included to calculate the percentage of cytotoxicity.

Signaling Pathways and Mechanisms of Action

Shogaols exert their cytotoxic effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and survival.

(6)-Shogaol: This is the most studied shogaol and has been shown to induce apoptosis and inhibit cell proliferation by targeting multiple pathways. It can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[9] Furthermore, (6)-Shogaol has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[4] It can also induce apoptosis through the p53 signaling pathway and the generation of reactive oxygen species (ROS).[3][10]

(8)-Shogaol: Similar to (6)-Shogaol, (8)-Shogaol induces apoptosis in cancer cells. This process is mediated by the generation of ROS and the activation of caspases, which are key executioners of apoptosis.[7] It has also been shown to suppress the IKK, Akt, and MAPK signaling pathways, all of which are critical for cancer cell proliferation and survival.

This compound: While less studied, this compound has been shown to induce cell cycle arrest at the G2/M phase and trigger mitotic cell death.[11][12] This effect is associated with the aggregation of tubulin, a critical component of the mitotic spindle.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by shogaols and a general experimental workflow for assessing their cytotoxicity.

Signaling Pathways of Shogaol-Induced Cytotoxicity

Shogaol_Signaling_Pathways cluster_6_Shogaol (6)-Shogaol cluster_8_Shogaol (8)-Shogaol cluster_10_Shogaol This compound cluster_outcomes Cellular Outcomes s6 (6)-Shogaol nfkb NF-κB s6->nfkb Inhibits pi3k_akt_mtor PI3K/Akt/mTOR s6->pi3k_akt_mtor Inhibits p53 p53 s6->p53 Activates ros_6 ROS Generation s6->ros_6 proliferation_inhibition Inhibition of Proliferation nfkb->proliferation_inhibition pi3k_akt_mtor->proliferation_inhibition apoptosis Apoptosis p53->apoptosis ros_6->apoptosis s8 (8)-Shogaol ikk IKK s8->ikk Inhibits akt_mapk Akt/MAPK s8->akt_mapk Inhibits ros_8 ROS Generation s8->ros_8 ikk->proliferation_inhibition akt_mapk->proliferation_inhibition caspases_8 Caspase Activation ros_8->caspases_8 caspases_8->apoptosis s10 This compound tubulin Tubulin Aggregation s10->tubulin g2m G2/M Arrest tubulin->g2m cell_cycle_arrest Cell Cycle Arrest g2m->cell_cycle_arrest

Caption: Key signaling pathways modulated by different shogaols leading to cancer cell death.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of Shogaols seed->treat incubate Incubate for 24-72 hours treat->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay measure Measure Absorbance mtt_assay->measure ldh_assay->measure analyze Calculate IC50 Values and Compare Cytotoxicity measure->analyze

Caption: A generalized workflow for determining the cytotoxicity of shogaols in cancer cell lines.

References

Validating the Anticancer Mechanism of (10)-Shogaol: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro anticancer mechanisms of (10)-Shogaol, a pungent bioactive compound found in dried ginger (Zingiber officinale). Due to the limited specific research on this compound compared to its analogues, this document evaluates its activity in the context of the more extensively studied[1]-Shogaol and[2]-Shogaol. The guide is intended for researchers, scientists, and drug development professionals, offering experimental data, detailed protocols, and pathway visualizations to support further investigation.

Shogaols, the dehydration products of gingerols, have demonstrated more potent anti-inflammatory and anticarcinogenic activities than their parent compounds.[3][4] This enhanced bioactivity is often attributed to the α,β-unsaturated carbonyl group present in their chemical structure.[4] Studies indicate that shogaols exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.[2][4]

Comparative Cytotoxicity Across Cancer Cell Lines

The primary measure of an anticancer compound's efficacy in vitro is its ability to inhibit cancer cell growth, often quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not extensively documented, studies comparing it with other shogaols reveal potent activity against various cancer cell lines.

One comparative study demonstrated that[1]-,[2]-, and[5]-shogaol all exhibit strong growth inhibitory effects on H-1299 human lung cancer cells and HCT-116 human colon cancer cells.[3] Across the board, shogaols were significantly more potent than their corresponding gingerols.[3] For context, the tables below summarize the IC50 values for the well-researched[1]-Shogaol and[2]-Shogaol in several cancer cell lines.

Table 1: Comparative IC50 Values of[1]-Shogaol in Human Cancer Cell Lines

Cancer Type Cell Line IC50 (µM) Reference
Colon Cancer HCT-116 ~8.0 [3]
Colon Cancer SW480 ~20.0 [6]
Lung Cancer H-1299 ~8.0 [3]
Lung Cancer NCI-H1650 ~20.0 (for apoptosis) [7]
Breast Cancer T47D 0.5 ± 0.1 [4]
Leukemia Nalm-6 191.33 ± 2.96 [4]
Pancreatic Cancer BxPC-3 6.60 [4]

| Human Fibrosarcoma | HT1080 | 52.8 |[4] |

Table 2: Apoptotic Effect of[2]-Shogaol in Human Leukemia (HL-60) Cells

Concentration (µM) Apoptotic Cells (%) Reference
10 11.70 [2]
20 25.97 [2]
30 35.68 [2]
40 41.43 [2]

| 50 | 43.67 |[2] |

Core Anticancer Mechanisms: Apoptosis and Cell Cycle Arrest

The primary mechanisms through which shogaols exert their anticancer effects are the induction of apoptosis and the disruption of the cell cycle.

Induction of Apoptosis: Apoptosis is a critical pathway for eliminating cancerous cells. Shogaols, including[2]-Shogaol, have been shown to induce apoptosis in a time- and concentration-dependent manner.[2] This process involves the generation of reactive oxygen species (ROS), activation of the caspase cascade, and regulation of the Bcl-2 family of proteins.[2] The intrinsic (mitochondrial) pathway is a key target, characterized by the release of pro-apoptotic factors from the mitochondria.[2]

Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer. This compound has been reported to induce G2/M phase arrest in the cell cycle, a critical checkpoint for preventing mitosis of damaged cells. This effect is associated with tubulin aggregation, which disrupts the formation of the mitotic spindle necessary for cell division. Other shogaols, such as[1]-Shogaol, also induce cell cycle arrest, though the specific phase (G1 or G2/M) can be cell-type dependent.[7][8] This arrest is often mediated by the upregulation of checkpoint proteins like p53 and p21.[8]

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways targeted by shogaols and a standard experimental workflow for their in vitro validation.

Shogaol_Anticancer_Pathway Figure 1: Generalized Shogaol Anticancer Signaling Pathway Shogaol This compound ROS ↑ Reactive Oxygen Species (ROS) Shogaol->ROS Akt Akt Pathway Shogaol->Akt p53 p53 Pathway Shogaol->p53 CellCycle Cell Cycle Progression Shogaol->CellCycle ROS->p53 Bcl2 ↓ Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax ↑ Bax (Pro-apoptotic) p53->Bax Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M G2/M Arrest

Figure 1: Generalized Shogaol Anticancer Signaling Pathway

Experimental_Workflow Figure 2: In Vitro Validation Workflow cluster_assays 3. Perform Assays cluster_analysis 4. Data Analysis start Start: Select Cancer Cell Lines culture 1. Cell Culture (e.g., HCT-116, H-1299) start->culture treat 2. Treatment This compound at various concentrations & time points culture->treat mtt Cell Viability (MTT Assay) treat->mtt apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis western Protein Expression (Western Blot) treat->western ic50 Calculate IC50 Values mtt->ic50 flow Quantify Apoptotic vs. Necrotic Cells apoptosis->flow blot Analyze Protein Levels (e.g., Caspase-3, Bcl-2, Akt) western->blot end End: Validate Mechanism ic50->end flow->end blot->end

Figure 2: In Vitro Validation Workflow

Detailed Experimental Protocols

The following sections provide standardized protocols for the key in vitro assays used to validate the anticancer activity of compounds like this compound.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-treated control group. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Use the data to determine the IC50 value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Seed cells in a 6-well plate and treat with this compound for the desired time. Include positive and negative controls.

  • Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., caspases, Bcl-2 family proteins).

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Denature the protein samples by heating with Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bcl-2, anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein expression to a loading control (e.g., β-actin or GAPDH).

References

Shogaol Analogues in NF-κB Inhibition: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the inhibitory effects of various shogaol analogues on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Shogaols, the dehydrated derivatives of gingerols found in dried ginger, have demonstrated significant anti-inflammatory and potential therapeutic properties, largely attributed to their ability to modulate the NF-κB cascade.

This document summarizes key quantitative data, details common experimental methodologies for assessing NF-κB inhibition, and presents visual representations of the signaling pathway and experimental workflows to facilitate a deeper understanding of the comparative efficacy of these compounds.

Quantitative Comparison of Shogaol Analogues on NF-κB and Downstream Targets

The inhibitory potential of shogaol analogues on the NF-κB pathway has been evaluated using various assays, including direct measurement of NF-κB p65 subunit production and assessment of downstream inflammatory mediators like cyclooxygenase-2 (COX-2) and interleukin-1β (IL-1β). The following tables consolidate available data to provide a comparative perspective on their efficacy.

CompoundAssayCell LineConcentration% Inhibition of NF-κB p65Reference
6-ShogaolELISABV-21 µM~60%[1]
STC1ELISABV-21 µM~60%[1]
STC2ELISABV-21 µM~65%[1]
STC3ELISABV-21 µM~70%[1]
STC4ELISABV-21 µM~75%[1]
STC5ELISABV-21 µM~76%[1]
STC6ELISABV-21 µM~75%[1]
STC7ELISABV-21 µM~72%[1]
STC8ELISABV-21 µM~58%[1]

*STC: Shogaol Thiophene Compound (synthetic analogue)

CompoundTargetIC50 (µM)Reference
6-ShogaolCOX-20.83 ± 0.10[1]
STC1COX-20.86 ± 0.11[1]
STC5COX-20.04 ± 0.001[1]
STC8*COX-20.90 ± 0.05[1]
8-ShogaolCOX-217.5[2]

*STC: Shogaol Thiophene Compound (synthetic analogue)

Shogaol AnalogueQualitative Ranking of Inhibitory Potency on NF-κB PathwayReference
10-ShogaolMost effective among 6-, 8-, and 10-shogaol and their corresponding gingerols in a colitis model.[3]
6-ShogaolMost potent inhibitor of PMA-induced invasion in MDA-MB-231 cells via NF-κB pathway inhibition, compared to 8- and 10-shogaol.[4]
6-Shogaol & 8-ShogaolGreater suppression of LPS-triggered NF-κB activation in BV2 microglia compared to 10-shogaol.[5]

Mechanism of NF-κB Inhibition by Shogaol Analogues

Shogaol analogues primarily inhibit the canonical NF-κB signaling pathway.[4] Their mechanism of action involves targeting key steps in the activation cascade, leading to the suppression of inflammatory gene expression.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor 1. Binding IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex 2. Activation IκBα IκBα IKK_complex->IκBα 3. Phosphorylation NFkB_complex IκBα:e->NFkB_complex:c Inhibition Ub_Proteasome Ubiquitination & Proteasomal Degradation IκBα->Ub_Proteasome 4. Degradation p65 p65 p65:e->NFkB_complex:c p50 p50 p50:e->NFkB_complex:c p65_n p65 NFkB_complex->p65_n 5. Translocation p50_n p50 NFkB_complex->p50_n Shogaol_Analogues Shogaol Analogues Shogaol_Analogues->IKK_complex Inhibition Shogaol_Analogues->IκBα Prevents Degradation Shogaol_Analogues->p65_n Inhibits Translocation NFkB_n_complex p65_n:e->NFkB_n_complex:c p50_n:e->NFkB_n_complex:c DNA κB DNA Binding Site NFkB_n_complex->DNA 6. DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 7. Transcription Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, Epithelial cells) Treatment 2. Pre-treatment with Shogaol Analogues Cell_Culture->Treatment Stimulation 3. Stimulation with Pro-inflammatory Agent (e.g., LPS, TNF-α) Treatment->Stimulation Assay 4. NF-κB Inhibition Assay Stimulation->Assay Luciferase Luciferase Reporter Assay Assay->Luciferase Western_Blot Western Blot (p65, p-IκBα) Assay->Western_Blot ELISA ELISA (p65 in nuclear extracts) Assay->ELISA Data_Analysis 5. Data Analysis (IC50, % Inhibition) Luciferase->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis

References

Unveiling the Anticancer Potential of Shogaols: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the structure-activity relationship (SAR) of various shogaols reveals critical molecular features that dictate their efficacy in inhibiting cancer cell growth. This guide provides a comparative overview of the cytotoxic and mechanistic properties of naturally occurring and synthetic shogaol analogues, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

Shogaols, the pungent constituents of dried ginger, have garnered significant attention for their potent anticancer activities, often surpassing their gingerol precursors.[1][2] The key to their enhanced bioactivity lies in the α,β-unsaturated carbonyl moiety, a feature absent in gingerols.[3] This structural element is crucial for the interaction with cellular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways involved in cancer progression.[3][4] This guide delves into the comparative anticancer effects of different shogaols, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Comparative Cytotoxicity of Shogaol Analogues

The inhibitory effects of various shogaol analogues on the proliferation of a range of cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values highlight the differences in potency related to the length of the alkyl chain and other structural modifications.

Shogaol AnalogueCancer Cell LineIC50 (µM)Reference
6-Shogaol T47D (Breast)0.5 ± 0.1[5]
MB49 (Bladder)146.8[5]
MCF-7 (Breast)23.3[5]
SW480 (Colon)~20[6]
SW620 (Colon)~20[6]
HCT-116 (Colon)~8
H-1299 (Lung)~8
KG-1a (Leukemia)2.99 ± 0.01 (µg/mL)[7]
8-Shogaol H-1299 (Lung)> 6-shogaol
HCT-116 (Colon)> 6-shogaol
10-Shogaol H-1299 (Lung)> 8-shogaol
HCT-116 (Colon)> 8-shogaol
4F-phenyl pyrazole derivative of 6-shogaol HT29 (Colon)9.7[8]
4-allyloxy derivative of 6-gingerol MCF-7 (Breast)21[9]

Structure-Activity Relationship Insights

The accumulated data consistently indicates that the α,β-unsaturated carbonyl group is a critical pharmacophore for the anticancer activity of shogaols.[3] The length of the alkyl side chain also plays a significant role, with studies suggesting that there is an optimal length for cytotoxicity. For instance, 6-shogaol is generally more potent than 8-shogaol and 10-shogaol in inhibiting the growth of lung and colon cancer cells. Furthermore, synthetic modifications to the shogaol backbone have yielded derivatives with altered and sometimes enhanced cytotoxic profiles, highlighting the potential for rational drug design to improve anticancer efficacy.[8][9]

Key Signaling Pathways Targeted by Shogaols

Shogaols exert their anticancer effects by modulating several critical signaling pathways. A common mechanism involves the inhibition of pro-survival pathways such as the PI3K/Akt/mTOR and NF-κB pathways, and the activation of pro-apoptotic signaling.

PI3K/Akt/mTOR Pathway Inhibition

6-Shogaol has been shown to effectively suppress the PI3K/Akt/mTOR signaling cascade in various cancer cells, including cervical and prostate cancer.[10][11] This inhibition leads to decreased cell proliferation, migration, and induction of apoptosis.

PI3K_Akt_mTOR_Pathway Shogaols Shogaols PI3K PI3K Shogaols->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival NFkB_Pathway Shogaols Shogaols IKK IKK Shogaols->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Gene Transcription Gene Transcription NF-κB->Gene Transcription Inflammation Inflammation Gene Transcription->Inflammation Cell Survival Cell Survival Gene Transcription->Cell Survival

References

(10)-Shogaol: A Potent Ginger-Derived Compound for Neuroinflammation Takes on Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (10)-Shogaol's efficacy in animal models of neuroinflammation against established anti-inflammatory agents. While direct in vivo neuroinflammation data for this compound is emerging, this guide synthesizes available preclinical data to evaluate its potential and benchmarks it against Dexamethasone, Ibuprofen, and Celecoxib.

This compound, a bioactive compound found in ginger, is gaining attention for its potential therapeutic effects in neuroinflammatory conditions. This guide delves into the current understanding of its efficacy, drawing comparisons with widely used anti-inflammatory drugs in relevant animal models. The primary model discussed is the lipopolysaccharide (LPS)-induced neuroinflammation model in rodents, a well-established method for screening anti-inflammatory and neuroprotective agents.

Comparative Efficacy in Animal Models

While in vivo studies specifically investigating this compound in neuroinflammation models are limited, a significant study in a dextran sodium sulfate (DSS)-induced colitis mouse model demonstrated its superior anti-inflammatory properties compared to other shogaol derivatives.[1] In this model, this compound was the most effective at reducing pro-inflammatory cytokines and mitigating intestinal damage, suggesting its potent systemic anti-inflammatory activity which is crucial for addressing neuroinflammation.[1]

For the purpose of this guide, we will compare the reported efficacy of this compound in this inflammatory model and its known in vitro effects on neural cells with the established in vivo efficacy of Dexamethasone, Ibuprofen, and Celecoxib in LPS-induced neuroinflammation models.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and comparator drugs in reducing key inflammatory markers in animal models.

Table 1: Reduction of Pro-inflammatory Cytokines

CompoundAnimal ModelDosageRoute of AdministrationTNF-α ReductionIL-1β ReductionIL-6 ReductionReference
This compound DSS-induced Colitis (Mouse)30 mg/kgOralSignificantSignificantSignificant[1]
Dexamethasone LPS-induced Neuroinflammation (Mouse)1-10 mg/kgIntraperitonealDose-dependentDose-dependent-N/A
Ibuprofen Hypoxia-Ischemia (Rat)100 mg/kg initial, 50 mg/kg maintenanceSubcutaneousSignificantSignificantNot specifiedN/A
Celecoxib LPS-induced Neuroinflammation (Rat)20 mg/kgIntraperitonealSignificantSignificantNot specifiedN/A

Table 2: Inhibition of Inflammatory Enzymes and Pathways

CompoundModelKey Target(s)EfficacyReference
This compound DSS-induced Colitis (Mouse) / In vitroNF-κB, COX-2, iNOSMost potent inhibitor among shogaols[1]
Dexamethasone LPS-induced Neuroinflammation (Mouse)Glucocorticoid Receptor, NF-κB, AP-1Broad-spectrum anti-inflammatoryN/A
Ibuprofen Hypoxia-Ischemia (Rat)COX-1, COX-2Non-selective COX inhibitorN/A
Celecoxib LPS-induced Neuroinflammation (Rat)COX-2Selective COX-2 inhibitorN/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key experiments cited.

This compound in DSS-Induced Colitis Mouse Model
  • Animal Model: Male C57BL/6 mice.

  • Induction of Colitis: Administration of 5% (w/v) dextran sodium sulfate (DSS) in drinking water for 8 days.[1]

  • Treatment: this compound was orally administered at a dose of 30 mg/kg for two weeks.[1]

  • Outcome Measures:

    • Disease Activity Index (DAI) was monitored, which includes body weight loss, stool consistency, and rectal bleeding.

    • Colon length was measured as an indicator of inflammation.

    • Histological analysis of the colon was performed to assess tissue damage.

    • Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum were measured by ELISA.[1]

    • Expression of iNOS, COX-2, and phosphorylation of NF-κB in colon tissue were analyzed by Western blot and PCR.[1]

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model (General Protocol for Comparators)
  • Animal Model: Typically adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Induction of Neuroinflammation: A single intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of Lipopolysaccharide (LPS) from E. coli. A common i.p. dose is 0.25-5 mg/kg.

  • Treatment:

    • Dexamethasone: Administered i.p. at varying doses (e.g., 1, 5, 10 mg/kg) prior to or concurrently with LPS administration.

    • Ibuprofen: Administered subcutaneously or orally at doses around 50-100 mg/kg.

    • Celecoxib: Administered i.p. at doses around 20 mg/kg.

  • Outcome Measures:

    • Behavioral tests: To assess sickness behavior, anxiety, and cognitive deficits (e.g., open field test, elevated plus maze, Morris water maze).

    • Immunohistochemistry: Brain sections are stained for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).

    • Cytokine analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates or cerebrospinal fluid are measured by ELISA or qPCR.

    • Western Blot: To analyze the expression of inflammatory enzymes (COX-2, iNOS) and signaling proteins (e.g., phosphorylated NF-κB, MAPKs).

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the key signaling pathways and experimental workflows.

experimental_workflow cluster_induction Neuroinflammation Induction cluster_treatment Treatment Groups cluster_assessment Outcome Assessment Induction Animal Model (e.g., Mouse) Induction of Neuroinflammation (e.g., LPS injection) Vehicle Vehicle Control Induction->Vehicle Shogaol This compound Induction->Shogaol Alternative Alternative Treatment (Dexamethasone, Ibuprofen, etc.) Induction->Alternative Behavior Behavioral Analysis Vehicle->Behavior Biochem Biochemical Analysis (Cytokines, Enzymes) Vehicle->Biochem Histo Histological Analysis (Microglia, Astrocytes) Vehicle->Histo Shogaol->Behavior Shogaol->Biochem Shogaol->Histo Alternative->Behavior Alternative->Biochem Alternative->Histo

Experimental workflow for evaluating anti-neuroinflammatory compounds.

signaling_pathway cluster_lps LPS-induced Inflammation cluster_downstream Downstream Signaling cluster_inflammatory Inflammatory Response cluster_inhibitors Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB MAPK MAPKs MyD88->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB->Enzymes MAPK->Cytokines MAPK->Enzymes Shogaol This compound Shogaol->NFkB Inhibits Alternatives Dexamethasone, Ibuprofen, Celecoxib Alternatives->NFkB Inhibits Alternatives->Enzymes Inhibits

Signaling pathway of LPS-induced neuroinflammation and points of intervention.

References

A Comparative Analysis of the Free Radical Scavenging Prowess of (10)-Shogaol and Vitamin C

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antioxidant research, both naturally derived compounds and established vitamins are scrutinized for their capacity to neutralize harmful free radicals. This guide provides a detailed comparative analysis of the free radical scavenging activity of (10)-Shogaol, a pungent bioactive compound found in ginger, and Vitamin C (Ascorbic Acid), a well-known antioxidant standard. This objective comparison is supported by available experimental data to offer valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Antioxidant Activity

The free radical scavenging potential of an antioxidant is often quantified by its IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available data on the free radical scavenging activity of this compound and Vitamin C. It is important to note that a direct comparison from a single study using standardized assays is ideal for eliminating inter-laboratory variability.

CompoundAssayIC50 ValueSource
This compound DPPH34.54% inhibition at 100 µM[1][2]
Vitamin C DPPH90.02% inhibition at 100 µM[1][2]
(6)-Shogaol DPPH8.05 µM[3]
(10)-Gingerol DPPH10.47 µM[3]
Vitamin C DPPH~5-80 µM (converted from various units)
Vitamin C ABTS~2-50 µg/mL[4]

Experimental Protocols

The following are detailed methodologies for the two most common in vitro antioxidant assays used to evaluate free radical scavenging activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration and potency of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared and kept in the dark.

  • Sample and Standard Preparation: Test samples of this compound and a standard solution of Vitamin C are prepared in a suitable solvent at various concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is added to different concentrations of the test sample and the Vitamin C standard. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (usually 30 minutes).

  • Absorbance Measurement: The absorbance of all solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample/standard.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the antioxidant capacity of various substances.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of color change, measured as a decrease in absorbance at 734 nm, is related to the antioxidant's activity.

Procedure:

  • Preparation of ABTS•+ Stock Solution: A solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a working solution with a specific absorbance at 734 nm.

  • Sample and Standard Preparation: Solutions of this compound and Vitamin C are prepared at various concentrations.

  • Reaction Mixture: A small volume of the sample or standard is mixed with a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a set time (typically 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance of the reaction mixtures is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from a plot of percentage inhibition versus concentration.

Visualizing the Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep This compound & Vitamin C Stock Solutions Reaction_Mix Mixing of Compounds & Assay Solutions Compound_Prep->Reaction_Mix Assay_Prep DPPH & ABTS Working Solutions Assay_Prep->Reaction_Mix Incubation Incubation (Dark, Room Temp) Reaction_Mix->Incubation Spectro Spectrophotometric Measurement Incubation->Spectro Calc Calculation of % Inhibition Spectro->Calc IC50 IC50 Value Determination Calc->IC50 Antioxidant_Signaling_Pathways cluster_Shogaol This compound Pathway (inferred from 6-Shogaol) cluster_VitaminC Vitamin C Pathway Shogaol This compound Nrf2_act Activation of Nrf2 Shogaol->Nrf2_act ARE Nrf2 translocates to nucleus & binds to ARE Nrf2_act->ARE Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Cell_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cell_Protection VitaminC Vitamin C (Ascorbate) ROS_Scavenging Direct Scavenging of ROS VitaminC->ROS_Scavenging Antioxidant_Regen Regeneration of other antioxidants (e.g., Vitamin E) VitaminC->Antioxidant_Regen HIF1a Hydroxylation of HIF-1α VitaminC->HIF1a HIF1a_degradation Degradation of HIF-1α HIF1a->HIF1a_degradation

References

(10)-Shogaol Demonstrates Superior Efficacy in Promoting Skin Cell Migration Compared to Other Gingerols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available research indicates that (10)-Shogaol, a bioactive compound found in ginger, exhibits significant potential in promoting the migration of skin cells, a critical process in wound healing. Experimental data reveals that this compound stimulates the migration of both human keratinocytes and dermal fibroblasts, outperforming other ginger-derived compounds for which data is available. This guide provides a detailed comparison of the efficacy of this compound with other gingerols, supported by experimental data and an examination of the underlying molecular pathways.

Comparative Efficacy in Skin Cell Migration

An in vitro scratch assay, a standard method to assess cell migration, was utilized to quantify the effects of various ginger compounds on skin cells. The results, summarized in the table below, highlight the pro-migratory effects of this compound.

CompoundCell TypeConcentrationTime PointMigration Rate (% of Control)Source
This compound Keratinocytes2 µM12 hours204.76%[1]
2 µM24 hours236.0%[1]
10 µM12 hours205.65%[1]
10 µM24 hours250.44%[1]
This compound Fibroblasts2 µM12 hours201.67%[2]
2 µM24 hours246.06%[2]
10 µM12 hours187.82%[2]
10 µM24 hours237.92%[2]
Ginger Extract FibroblastsNot Specified-No significant effect[3][4]
[5]-Shogaol Endothelial Cells10 µM-Reduced migration[6]
[5]-Gingerol Prostate Cancer Cells10 µM48 hoursInhibited migration[7]

Note: Data for other gingerols (e.g.,[5]-Gingerol,[8]-Gingerol) on skin cell migration from comparable studies were not available. The presented data for[5]-Shogaol and[5]-Gingerol are on different cell types and may not be directly comparable to the effects on skin cells. One study reported that a general ginger extract did not significantly affect fibroblast migration kinematics[3][4].

Mechanism of Action: Signaling Pathways

This compound enhances skin cell migration through the upregulation of key growth factors, including Transforming Growth Factor-β (TGF-β), Platelet-Derived Growth Factor-αβ (PDGF-αβ), and Vascular Endothelial Growth Factor (VEGF)[1]. These growth factors activate intracellular signaling cascades that orchestrate the complex processes of cell movement and proliferation essential for wound repair.

The proposed signaling pathway initiated by this compound is depicted below:

G cluster_extracellular Extracellular cluster_cell Skin Cell (Keratinocyte/Fibroblast) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Shogaol This compound Receptor Receptor Shogaol->Receptor Signal_Transduction Signal Transduction (e.g., Smad, PI3K/Akt, MAPK) Receptor->Signal_Transduction Transcription_Factors Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression TGF TGF-β Production Gene_Expression->TGF PDGF PDGF-αβ Production Gene_Expression->PDGF VEGF VEGF Production Gene_Expression->VEGF Migration Increased Cell Migration TGF->Migration PDGF->Migration VEGF->Migration

Caption: Proposed signaling pathway of this compound in skin cells.

Experimental Protocols

The primary experimental method used to evaluate the efficacy of these compounds is the in vitro scratch assay .

In Vitro Scratch Assay Protocol
  • Cell Culture: Human keratinocytes or dermal fibroblasts are cultured in appropriate media until they form a confluent monolayer in multi-well plates.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove dislodged cells, and then incubated with media containing different concentrations of the test compounds (e.g., this compound) or a vehicle control.

  • Image Acquisition: Images of the scratch are captured at baseline (0 hours) and at subsequent time points (e.g., 12 and 24 hours) using a microscope.

  • Data Analysis: The area of the scratch is measured at each time point, and the rate of cell migration is calculated as the percentage of wound closure compared to the initial scratch area.

The workflow for this experimental protocol is illustrated below:

G A 1. Culture Skin Cells to Confluency B 2. Create a 'Scratch' in the Cell Monolayer A->B C 3. Treat with this compound or other Gingerols B->C D 4. Image Scratch at Time 0h, 12h, 24h C->D E 5. Measure Scratch Area and Calculate Migration Rate D->E F 6. Compare Efficacy E->F

Caption: Experimental workflow for the in vitro scratch assay.

Conclusion

The available evidence strongly suggests that this compound is a potent promoter of skin cell migration, a key component of the wound healing process. Its mechanism of action appears to be mediated through the upregulation of crucial growth factors. In contrast, data on the pro-migratory effects of other gingerols on skin cells is limited and, in some cases, contradictory. Further research is warranted to conduct direct comparative studies of various gingerols and shogaols on keratinocyte and fibroblast migration to fully elucidate their potential in wound healing applications.

References

Safety Operating Guide

Safe Disposal of (10)-Shogaol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling (10)-Shogaol must adhere to rigorous safety protocols to ensure personal and environmental protection. While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to treat it as a chemical waste product and follow established laboratory disposal procedures. Best practices dictate that in the absence of specific disposal information for a compound, guidelines for structurally similar chemicals and general hazardous waste protocols should be followed.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.[1] Avoid releasing this compound into the environment, as its ecological effects have not been thoroughly investigated.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification : Although not classified as hazardous by all suppliers, it is prudent to manage this compound as a chemical waste. This approach aligns with the precautionary principle and ensures compliance with the most stringent potential regulations.

  • Container Selection :

    • Use a dedicated, leak-proof, and sealable container for collecting this compound waste.[2][3]

    • The container must be chemically compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

    • Ensure the container is in good condition, free from cracks or corrosion.[3]

  • Waste Segregation :

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2][4]

    • Store containers of this compound waste separately from incompatible materials, such as strong oxidizing agents.[1]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" (or "Chemical Waste" if local regulations permit) and the full chemical name, "this compound".[2] Do not use abbreviations or chemical structures.[2]

    • Indicate the approximate quantity or concentration of the waste.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from drains or areas where a spill could reach the environment.[2]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.

    • Follow all institutional procedures for waste manifest and pickup. The waste will likely be transported to an approved waste disposal plant for industrial combustion.[1]

Summary of Disposal Information

ParameterGuidelineSource
Waste Classification Treat as chemical/hazardous waste as a precautionary measure.[2]
Container Type Leak-proof, sealable, and chemically compatible.[2][3]
Labeling Requirements "Hazardous Waste", "this compound", and quantity/concentration.[2]
Segregation Do not mix with incompatible waste streams. Store away from oxidizers.[1][2][4]
Final Disposal Method Industrial combustion plant via a licensed waste disposal service.[1]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Ventilated Area A->B C Select a Compatible, Leak-Proof Container B->C Start Disposal D Label Container: 'Hazardous Waste' 'this compound' C->D E Segregate from Incompatible Wastes D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G Ready for Disposal H Transport to Approved Waste Disposal Facility G->H I Incineration at Industrial Combustion Plant H->I

References

Personal protective equipment for handling (10)-Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

(10)-Shogaol , a naturally occurring compound found in ginger, is utilized by researchers, scientists, and drug development professionals for its various biological activities. While current safety data indicates that this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure the well-being of personnel and the integrity of research. This guide provides immediate and essential safety and logistical information for handling this compound.

Personal Protective Equipment (PPE)

As a matter of best practice when handling any research chemical, appropriate personal protective equipment should be worn. Below is a summary of recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable Nitrile GlovesStandard laboratory practice dictates the use of gloves to prevent skin contact.[1][2] Immediately replace gloves if they become contaminated.
Eye Protection Safety Glasses with Side ShieldsTo protect against accidental splashes of solutions containing this compound.[1][3][4]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from potential spills.[1][2][3]
Foot Protection Closed-toe ShoesEssential for preventing injuries from spills or dropped equipment in a laboratory setting.[1][3]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize exposure and maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[5][6] For procedures that may generate aerosols or involve heating, a chemical fume hood is recommended.

  • Ensure that safety equipment, including an eyewash station and safety shower, is readily accessible.[5][7]

  • Prepare all necessary materials and equipment before handling the compound to minimize movement and potential for spills.

2. Handling Procedures:

  • Before use, review the Safety Data Sheet (SDS) for this compound.[5][6]

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with the compound. Use spatulas or other appropriate tools for transfer.

  • If creating solutions, add this compound to the solvent slowly to avoid splashing.

3. In Case of Accidental Exposure:

  • Skin Contact: Although generally considered non-irritating, wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, and contaminated consumables (e.g., gloves, pipette tips), should be collected in a designated and clearly labeled hazardous waste container.[6]

  • Container Requirements: Use a sealed, leak-proof container appropriate for chemical waste.

  • Disposal Method: Do not dispose of this compound down the drain or in regular trash.[6] All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.[7] Follow all local, state, and federal regulations for chemical waste disposal.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) Review SDS->Don PPE Weigh/Measure Weigh or measure this compound in a ventilated area Don PPE->Weigh/Measure Prepare Solution/Use Prepare solution or use in experiment Weigh/Measure->Prepare Solution/Use Decontaminate Workspace Clean and decontaminate all surfaces and equipment Prepare Solution/Use->Decontaminate Workspace Dispose of Waste Dispose of contaminated materials in designated chemical waste Decontaminate Workspace->Dispose of Waste Doff PPE Remove PPE correctly Dispose of Waste->Doff PPE

Caption: A workflow diagram for the safe handling of this compound.

References

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